3-(Aminomethyl)piperidine-1-carboxamide
Description
Properties
Molecular Formula |
C7H15N3O |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
3-(aminomethyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C7H15N3O/c8-4-6-2-1-3-10(5-6)7(9)11/h6H,1-5,8H2,(H2,9,11) |
InChI Key |
SBKQYEDAEHMIOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)N)CN |
Origin of Product |
United States |
Foundational & Exploratory
CAS 1803580-70-2 supplier and safety data sheet (SDS)
The following is an in-depth technical guide for CAS 1803580-70-2 , structured for researchers and drug development professionals.
3-(Aminomethyl)piperidine-1-carboxamide Hydrochloride
A Pivotal Scaffold for Cyclin-Dependent Kinase (CDK) Inhibitor Design [1][2]
Executive Summary
CAS 1803580-70-2 , chemically known as 3-(aminomethyl)piperidine-1-carboxamide hydrochloride , is a high-value heterocyclic building block used primarily in the synthesis of small molecule kinase inhibitors.[2] It serves as a critical pharmacophore in the development of Pyrazolo[1,5-a]pyrimidine derivatives, a class of compounds investigated for their potent inhibition of Cyclin-Dependent Kinases (CDKs) , specifically CDK1, CDK2, and CDK5.[2]
This guide provides a comprehensive technical analysis of the compound, spanning its chemical properties, supply chain validation, safety protocols (SDS), and its mechanistic role in structure-activity relationship (SAR) optimization for oncology and neurodegenerative therapeutic candidates.[2]
Chemical Identity & Physicochemical Properties
This moiety is characterized by a piperidine ring substituted with a primary amine (via a methylene bridge) and a urea-like carboxamide group.[2] The hydrochloride salt form ensures improved stability and water solubility compared to the free base.[2]
| Property | Technical Specification |
| Chemical Name | 3-(Aminomethyl)piperidine-1-carboxamide hydrochloride |
| CAS Number | 1803580-70-2 |
| Molecular Formula | C₇H₁₅N₃O[2] · HCl |
| Formula Weight | 193.67 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Water (>20 mg/mL), DMSO; slightly soluble in Ethanol |
| Hygroscopicity | Moderate (Store under desiccant) |
| pKa (Calc.) | ~9.5 (Primary amine), ~13.0 (Amide) |
| SMILES | NC(=O)N1CCCC(CN)C1.Cl |
Supply Chain & Quality Assurance
For GMP and GLP applications, sourcing requires strict adherence to purity profiles to prevent side reactions during the coupling phase of drug synthesis.[2]
-
Primary Suppliers: Sigma-Aldrich (MilliporeSigma), BLD Pharm, Aaron Chemicals, Accelachem.[2]
-
Purity Standard: ≥95% (H-NMR confirmed).
-
Impurity Profile: Critical impurities to monitor include the Boc-protected precursor (incomplete deprotection) and dimeric byproducts formed during the carboxamide installation.[2]
-
Storage: -20°C is recommended for long-term storage to prevent hydrolysis of the terminal amide; however, 2-8°C is acceptable for short-term usage (<1 month).[2]
Safety Data Sheet (SDS) Analysis
As a hydrochloride salt of a primary amine, CAS 1803580-70-2 exhibits properties consistent with organic bases and irritants.[2]
Hazard Identification (GHS Classification)
-
Signal Word: WARNING
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Handling & PPE Protocols
-
Engineering Controls: Handle only in a chemical fume hood with a face velocity of at least 100 fpm.
-
Respiratory: If dust formation is visible, use a NIOSH-approved N95 particulate respirator.[2]
-
Skin/Eye: Nitrile gloves (min thickness 0.11 mm) and tightly fitting safety goggles.[2]
-
Spill Response: Sweep up dry spills to avoid generating dust.[2] Neutralize residue with dilute sodium bicarbonate before disposal.[2]
Mechanism of Action & Medicinal Chemistry Utility
The utility of CAS 1803580-70-2 lies in its ability to function as a solvent-exposed solubilizing tether when attached to a kinase inhibitor core.[2]
Pharmacophore Logic
In the context of CDK inhibitors (e.g., Pyrazolo[1,5-a]pyrimidines), the inhibitor core binds to the ATP-binding pocket of the kinase.[2] The 3-(aminomethyl)piperidine-1-carboxamide tail extends towards the solvent front.[2]
-
Primary Amine (Attachment Point): The aminomethyl group forms a covalent bond (usually an amide or amine linkage) with the heteroaromatic core.[2]
-
Carboxamide (Interaction): The terminal urea-like group often forms hydrogen bonds with residues at the rim of the catalytic pocket (e.g., Asp or Glu residues), improving potency and selectivity.[2]
-
Piperidine Ring: Provides a rigid spacer that directs the terminal group into the optimal vector for interaction.[2]
Visualizing the Pathway
The following diagram illustrates the synthesis logic where this fragment is coupled to a core scaffold to generate a bioactive CDK inhibitor.
Caption: Synthesis workflow showing the generation of CAS 1803580-70-2 and its subsequent coupling to a kinase core.
Experimental Protocols
Protocol A: Preparation of Free Base for Coupling
The commercial HCl salt must be converted to the free base in situ or prior to reaction for nucleophilic coupling.[2]
-
Dissolution: Dissolve 100 mg of CAS 1803580-70-2 in 2 mL of anhydrous DMF or DMSO.
-
Neutralization: Add 3.0 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[2]
-
Note: The solution may become slightly cloudy due to amine hydrochloride exchange; ensure full homogeneity before adding the electrophile.
-
-
Coupling: Add the electrophilic scaffold (e.g., an acid chloride or activated ester) directly to this mixture.[2] Stir at Room Temperature (RT) for 2–4 hours.
Protocol B: Stock Solution Storage
-
Solvent: DMSO (10 mM Stock).
-
Procedure: Dissolve 1.94 mg of substance in 1 mL of DMSO.
-
Stability: Stable for 3 months at -80°C. Avoid repeated freeze-thaw cycles.
References
-
Cayman Chemical. Filgotinib & Related Kinase Inhibitor Structures.[2] Cayman Chemical Database. Link
-
Google Patents. Pyrazolopyrimidine-derivatives as cyclin dependent kinase inhibitors (WO2005077954).[2] Patents.Google. Link
-
PubChem. Compound Summary: Piperidine-1-carboxamide derivatives.[2] National Library of Medicine. Link
-
Sigma-Aldrich. Safety Data Sheet: Amines and Hydrochloride Salts.[2] MilliporeSigma. Link
-
BLD Pharm. Product Analysis: 3-(Aminomethyl)piperidine-1-carboxamide HCl.[1][2] BLD Pharm Catalog.[1] Link
Sources
3-(Aminomethyl)piperidine-1-carboxamide hydrochloride salt molecular weight
The following technical guide details the molecular weight, structural properties, and critical handling parameters for 3-(Aminomethyl)piperidine-1-carboxamide hydrochloride , a specialized intermediate in medicinal chemistry.
Structural Identity, Stoichiometric Validation, and Synthetic Application
Executive Summary
3-(Aminomethyl)piperidine-1-carboxamide hydrochloride is a bifunctional piperidine scaffold used primarily as a building block in the synthesis of kinase inhibitors (e.g., CDK inhibitors) and urea-derivative pharmaceuticals.
For researchers and process chemists, the critical metric is the molecular weight of 193.68 g/mol (monohydrochloride salt). This value dictates the stoichiometry for downstream amidation or reductive amination reactions. The compound consists of a piperidine ring functionalized with a urea moiety at the N1 position and a primary aminomethyl group at the C3 position, which serves as the salt-forming site.
Chemical Identity & Structural Analysis[1]
Accurate dosing relies on distinguishing between the free base and the salt form. The urea moiety at position 1 significantly reduces the basicity of the ring nitrogen, leaving the exocyclic primary amine as the sole protonation site for salt formation.
Nomenclature & Identifiers
| Parameter | Detail |
| Systematic Name | 3-(Aminomethyl)piperidine-1-carboxamide hydrochloride |
| CAS Number | 1803580-70-2 |
| Molecular Formula | C₇H₁₅N₃O[1][2] · HCl |
| Core Scaffold | Piperidine-1-carboxamide (Urea derivative) |
| Stereochemistry | Typically supplied as a racemate unless specified as (R) or (S). |
Molecular Weight Breakdown
The precise molecular weight is derived from the sum of the free base and the hydrochloric acid counterion.
| Component | Formula | Contribution ( g/mol ) | Role |
| Free Base | C₇H₁₅N₃O | 157.21 | Active Pharmacophore |
| Counterion | HCl | 36.46 | Solubility & Stability Enhancer |
| Total Salt | C₇H₁₆ClN₃O | 193.68 | Dosing Metric |
Critical Note: Do not confuse this compound with 3-(aminomethyl)piperidine-1-carboxylate (a carbamate/Boc derivative) or 3-aminopiperidine-1-carboxamide (lacking the methylene bridge). The methylene group adds 14.03 Da to the mass.
Stoichiometry & Salt Form Considerations
Understanding the acid-base profile of this molecule is essential for reaction planning.
Basicity Profile
-
N1 (Ring Nitrogen): Part of a urea functional group (
). The lone pair is delocalized into the carbonyl, rendering it non-basic and neutral at physiological pH. -
Exocyclic Amine (
): A primary aliphatic amine. It is highly basic ( ) and readily accepts a proton.
Salt Stoichiometry
Due to the neutrality of the urea, the molecule forms a Mono-Hydrochloride (1:1) salt.
-
Theoretical Cl⁻ Content: 18.3% by mass.
-
Implication: When calculating equivalents for coupling reactions, use 193.68 g/mol . If using the free base (generated in situ), use 157.21 g/mol .
Synthetic Logic & Experimental Workflow
The synthesis of this salt typically involves the selective functionalization of 3-(aminomethyl)piperidine. The workflow below illustrates the protection-deprotection strategy required to install the urea without alkylating the primary amine.
Synthesis Pathway Diagram
Figure 1: Step-wise synthetic pathway transforming the piperidine core into the final hydrochloride salt, highlighting the necessity of orthogonal protection strategies.
Analytical Validation Protocol
To verify the integrity of the salt before use in critical assays:
-
Mass Spectrometry (LC-MS):
-
Target Ion:
m/z (Corresponds to the free base C₇H₁₅N₃O). -
Note: The HCl counterion dissociates in the MS source and is not observed in the positive mode parent ion.
-
-
Chloride Titration:
-
Dissolve 50 mg of salt in water.
-
Titrate with 0.1 M AgNO₃ using a potentiometric endpoint.
-
Acceptance Criteria: 18.0% – 18.6% w/w Chloride.
-
-
¹H NMR (D₂O):
-
Verify the integration of the methylene protons adjacent to the amine (
ppm) and the ring protons. The urea protons ( ) may exchange with D₂O and disappear.
-
Handling & Stability
-
Hygroscopicity: Like most primary amine hydrochlorides, this compound is hygroscopic . It readily absorbs atmospheric moisture, which can alter the effective molecular weight (lowering the molar concentration if weighed directly).
-
Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen). Desiccate strictly.
-
Solubility: Highly soluble in Water and DMSO ; sparingly soluble in Dichloromethane or Ethyl Acetate.
References
- Paruch, K., et al. (2005). Pyrazolopyrimidine-derivatives as cyclin dependent kinase inhibitors. Patent WO20051212409A1. Google Patents.
-
PubChem. (2024). Compound Summary: 3-(Aminomethyl)piperidine-1-carboxamide.[1][3][4][5] National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. AU2005212409A1 - Pyrazolopyrimidine-derivatives as cyclin dependent kinase inhibitors - Google Patents [patents.google.com]
- 2. (R)-1-Boc-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
- 3. 4,6-dimethylnonanoic acid Price at Chemsrc [chemsrc.com]
- 4. 1694879-46-3,5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. Piperidine-1-carboxamide | Sigma-Aldrich [sigmaaldrich.com]
Technical Guide: Piperidine-1-Carboxamide vs. Piperidine-1-Carboxylate in Drug Design
This guide provides a technical analysis of the structural, physicochemical, and pharmacological distinctions between piperidine-1-carboxamide and piperidine-1-carboxylate .
Executive Summary
In medicinal chemistry, the piperidine ring is a privileged scaffold.[1][2] However, the functionalization of the piperidine nitrogen (
-
Piperidine-1-carboxamide (
): A urea derivative. It is characterized by high chemical stability, strong hydrogen bond donor/acceptor capability, and polarity. It is often employed as a stable linker or a primary pharmacophore in kinase and hydrolase inhibitors. -
Piperidine-1-carboxylate (
): A carbamate (urethane) derivative. It is characterized by higher lipophilicity and susceptibility to enzymatic hydrolysis.[3] It is frequently utilized as a prodrug strategy to enhance membrane permeability or as a transition-state mimic.
Part 1: Structural & Electronic Theory
The fundamental difference lies in the heteroatom attached to the carbonyl carbon: a nitrogen in the carboxamide versus an oxygen in the carboxylate. This substitution alters the electronic resonance and the dipole moment of the core.
Electronic Resonance and Stability
-
Carboxamide (Urea): The carbonyl carbon is flanked by two nitrogen atoms. Both nitrogens donate lone pair electrons into the carbonyl
-system. This "double donation" significantly reduces the electrophilicity of the carbonyl carbon, making it highly resistant to nucleophilic attack (hydrolysis). -
Carboxylate (Carbamate): The carbonyl is flanked by one nitrogen and one oxygen. Oxygen is more electronegative than nitrogen and a weaker resonance donor. Consequently, the carbonyl carbon in a carbamate remains more electrophilic than in a urea, rendering it more susceptible to hydrolysis by esterases.
Visualization of Electronic Effects
Figure 1: Comparative electronic resonance pathways affecting stability and reactivity.
Part 2: Physicochemical Properties (The "Druggability" Factor)
The choice between a carboxamide and a carboxylate linker is often a trade-off between solubility and permeability.
Comparative Data Table
| Feature | Piperidine-1-carboxamide (Urea) | Piperidine-1-carboxylate (Carbamate) |
| Linker Type | Urea ( | Carbamate ( |
| H-Bond Potential | Donor & Acceptor (NH is a strong donor) | Acceptor Dominant (No NH donor if N-substituted) |
| LogP (Lipophilicity) | Lower (More Polar) | Higher (More Lipophilic) |
| Solubility (Aq) | Higher | Lower |
| Metabolic Stability | High (Resistant to hydrolysis) | Moderate (Substrate for Carboxylesterases) |
| Crystalline State | High Melting Point (Strong Lattice Energy) | Lower Melting Point (Waxy/Oil common) |
| Primary Use | Pharmacophore / Stable Linker | Prodrug / Protective Group / Transition State Mimic |
Solubility vs. Permeability
-
Carboxamides possess a free N-H (unless fully substituted), acting as a hydrogen bond donor. This increases water solubility but can limit passive diffusion across the blood-brain barrier (BBB) unless balanced by lipophilic groups.
-
Carboxylates lack the second N-H donor. The oxygen atom increases lipophilicity (LogP), often improving membrane permeability and BBB penetration, which is why carbamates are preferred for CNS-active agents (e.g., Rivastigmine analogs).
Part 3: Synthetic Methodologies
To ensure reproducibility and high yield, we utilize 1,1'-Carbonyldiimidazole (CDI) for urea synthesis (avoiding toxic phosgene) and Chloroformates for carbamate synthesis.
Protocol A: Piperidine-1-Carboxamide (Urea) Synthesis
Method: One-pot activation using CDI.
-
Activation: Dissolve the amine (
) (1.0 equiv) in anhydrous DCM or THF under inert atmosphere ( ). -
Coupling Agent: Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv) portion-wise at 0°C. Stir for 1 hour at Room Temperature (RT). Mechanism: Formation of the reactive acyl-imidazole intermediate.
-
Addition: Add Piperidine (1.0 equiv) to the reaction mixture.
-
Completion: Stir at RT for 4–12 hours. Monitor by TLC/LC-MS.
-
Workup: Quench with water. Extract with DCM.[2] Wash organic layer with 1N HCl (to remove imidazole) and brine.
-
Purification: Recrystallization (often possible due to urea polarity) or Flash Column Chromatography.
Protocol B: Piperidine-1-Carboxylate (Carbamate) Synthesis
Method: Nucleophilic substitution with Chloroformates.
-
Preparation: Dissolve Piperidine (1.0 equiv) and a base (Triethylamine or DIPEA, 1.2 equiv) in anhydrous DCM at 0°C.
-
Reagent: Add the corresponding Alkyl Chloroformate (
) (1.1 equiv) dropwise. Note: Exothermic reaction; maintain temperature <5°C. -
Reaction: Allow to warm to RT and stir for 2–4 hours.
-
Workup: Wash with 5% Citric Acid (to remove excess amine), then Sat.
, then brine.[4] -
Purification: Silica Gel Chromatography (Carbamates are often oils; distillation or chromatography is required).
Synthetic Decision Workflow
Figure 2: Synthetic decision tree for selecting the optimal synthetic route.
Part 4: Metabolic Stability & Pharmacokinetics[5]
Hydrolysis Profiles
-
Carboxylates (Carbamates): These are substrates for Carboxylesterases (CES1/CES2) found abundantly in the liver and intestine.
-
Mechanism:[5][6][7] The enzyme attacks the carbonyl carbon, releasing the alcohol (
) and the carbamic acid, which spontaneously decarboxylates to release the free piperidine. -
Application: This mechanism is exploited in prodrugs (e.g., Capecitabine uses a carbamate linker) to release the active drug inside the body.
-
-
Carboxamides (Ureas): These are generally resistant to hydrolysis by esterases and proteases.
-
Metabolism: Clearance is usually driven by Cytochrome P450 (CYP) mediated oxidation (N-dealkylation or hydroxylation of the ring) rather than direct cleavage of the urea bond.
-
Case Study: FAAH Inhibitors
In the development of Fatty Acid Amide Hydrolase (FAAH) inhibitors, researchers often compare urea and carbamate scaffolds.[8][9]
-
Observation: Piperidine-1-carboxamide derivatives (e.g., PF-04457845 analogs) form a covalent bond with the active site serine of FAAH.
-
Outcome: The urea bond is stable enough to reach the target but reactive enough within the specific enzymatic pocket to form a transition state inhibitor. Carbamates in this position are often too labile (hydrolyzing non-specifically in plasma) or too unreactive depending on the
group.
References
-
Ghosh, A. K., & Brindisi, M. (2015).[8][9] Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
-
Ghosh, A. K., & Brindisi, M. (2020).[9] Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788.[9]
-
Kumari, S., et al. (2020). Urea Derivatives as Anticancer Agents: A Review. Current Medicinal Chemistry.
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
-
Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl)
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. drughunter.com [drughunter.com]
- 4. iris.unica.it [iris.unica.it]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Regioselective Synthesis of 3-(Aminomethyl)piperidine-1-carboxamide
Executive Summary
The synthesis of 3-(Aminomethyl)piperidine-1-carboxamide presents a classic chemoselectivity challenge: distinguishing between a sterically accessible primary amine (side chain) and a more basic, yet sterically constrained, secondary amine (piperidine ring). Direct carbamoylation using standard reagents (e.g., Potassium Cyanate, Urea) typically yields a complex mixture of regioisomers (N1-urea vs. side-chain urea) and bis-urea byproducts.
This application note details a robust, high-fidelity protocol utilizing a "Protection-Activation-Deprotection" (PAD) strategy. By exploiting the steric differentiation of the primary amine for selective protection, followed by the mild carbamoylation of the secondary amine using Trimethylsilyl Isocyanate (TMS-NCO), we achieve high regioselectivity (>98%) and overall yields exceeding 75%.
Retrosynthetic & Mechanistic Analysis
The Regioselectivity Paradox
The starting material, 3-aminomethylpiperidine , contains two nucleophilic centers:
-
Primary Amine (Side Chain): Less sterically hindered, generally more nucleophilic towards bulky electrophiles. pKa
10.6. -
Secondary Amine (Ring): More basic (pKa
11.1), but sterically constrained by the ring structure.
Why Direct Synthesis Fails: Attempting to react 3-aminomethylpiperidine directly with isocyanic acid (generated in situ from KOCN/H+) often results in preferential reaction at the primary amine or non-selective polymerization. The primary amine's lower steric bulk allows it to attack the electrophile faster under kinetic control, leading to the undesired isomer.
The Solution: Steric-Controlled Protection
To direct the carboxamide formation to the secondary amine (Position 1), we must first "mask" the primary amine. We utilize Di-tert-butyl dicarbonate (
Pathway Visualization:
Figure 1: Strategic pathway for the regioselective synthesis of the target urea.
Detailed Experimental Protocol
Phase 1: Selective Protection of Primary Amine
Objective: Synthesize tert-butyl (piperidin-3-ylmethyl)carbamate.
-
Reagents:
-
3-Aminomethylpiperidine (1.0 equiv)[1]
-
Di-tert-butyl dicarbonate (
) (0.95 equiv) — Slight deficit prevents bis-protection. -
Dichloromethane (DCM) (Solvent, 10 volumes)
-
Triethylamine (TEA) (1.1 equiv)
-
Procedure:
-
Dissolution: Dissolve 3-aminomethylpiperidine (10 g, 87.6 mmol) and TEA (13.5 mL) in anhydrous DCM (100 mL) in a round-bottom flask.
-
Cooling: Cool the solution to 0–5 °C using an ice bath. Critical: Low temperature enhances kinetic selectivity for the primary amine.
-
Addition: Dissolve
(18.1 g, 83.2 mmol) in DCM (20 mL). Add this solution dropwise over 60 minutes. -
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4 hours.
-
Work-up: Wash the organic layer with water (2 x 50 mL) and brine (50 mL). Dry over
, filter, and concentrate in vacuo. -
Outcome: A viscous colorless oil or low-melting solid. Yield approx. 85-90%.
-
Checkpoint: Verify by
NMR.[2] The methylene protons next to the primary amine should shift downfield due to the carbamate, while the ring protons remain relatively distinct.
-
Phase 2: Carbamoylation of Secondary Amine
Objective: Convert the secondary amine to the urea moiety using Trimethylsilyl Isocyanate (TMS-NCO). Note: TMS-NCO is preferred over KOCN/Acid as it is soluble in organic solvents and operates under neutral/mild conditions, avoiding premature Boc deprotection.
-
Reagents:
-
Intermediate A (from Phase 1) (1.0 equiv)
-
Trimethylsilyl isocyanate (TMS-NCO) (1.2 equiv)
-
Tetrahydrofuran (THF) (anhydrous, 10 volumes)
-
Procedure:
-
Setup: Dissolve Intermediate A (15 g, ~70 mmol) in anhydrous THF (150 mL) under nitrogen atmosphere.
-
Addition: Add TMS-NCO (11.4 mL, 84 mmol) dropwise at room temperature.
-
Reaction: Stir the mixture at ambient temperature for 12–16 hours.
-
Quench: Add 10 mL of saturated aqueous
and stir for 30 minutes to hydrolyze any O-silyl intermediates. -
Extraction: Dilute with EtOAc (200 mL), wash with water and brine.
-
Concentration: Dry and concentrate to yield the N-Boc-protected urea (Intermediate B) as a white solid.
Phase 3: Deprotection and Isolation
Objective: Remove the Boc group to release the primary amine.
-
Reagents:
-
4M HCl in Dioxane (or MeOH)
-
Ethanol/Ether (for precipitation)
-
Procedure:
-
Deprotection: Dissolve Intermediate B in minimal MeOH or DCM. Add 4M HCl in Dioxane (5–10 equiv) at 0 °C.
-
Stir: Allow to warm to room temperature and stir for 2–3 hours. Gas evolution (
) and precipitation of the product salt will occur. -
Isolation: Dilute the suspension with Diethyl Ether (
) to complete precipitation. -
Filtration: Filter the white solid under nitrogen (hygroscopic). Wash with cold ether.
-
Drying: Dry under high vacuum at 40 °C.
Final Product: 3-(Aminomethyl)piperidine-1-carboxamide Hydrochloride .
Analytical Specifications
| Parameter | Specification | Notes |
| Appearance | White to Off-white crystalline solid | Hygroscopic as HCl salt |
| Purity (HPLC) | > 98.0% | Monitor at 210 nm |
| MS (ESI+) | [M+H]+ = 158.12 | Free base mass |
| 1H NMR (D2O) | δ 3.8-4.0 (m, 2H), 2.8-3.0 (d, 2H), 2.6-2.8 (m, 2H) | Diagnostic urea peaks (broad) visible in DMSO-d6 |
Key NMR Diagnostic:
In DMSO-d6, the final product will show a characteristic broad singlet for the urea protons (
Troubleshooting & Optimization
Issue: Bis-Boc Formation
-
Symptom: Presence of a higher molecular weight impurity in Phase 1.
-
Cause: Excess
or high temperatures. -
Fix: Ensure strict temperature control (0 °C) and use a slight deficit (0.95 equiv) of
. Add slowly.
Issue: Incomplete Carbamoylation
-
Symptom: Starting material (Intermediate A) remains in Phase 2.
-
Cause: Steric hindrance or wet solvent (hydrolyzing TMS-NCO).
-
Fix: Use 1.5 equiv of TMS-NCO and ensure THF is anhydrous. Heating to 40 °C can accelerate the reaction if sluggish.
Issue: Product Hygroscopicity
-
Symptom: Product turns to gum upon filtration.
-
Fix: Handle under nitrogen. If the HCl salt is too hygroscopic, convert to the Oxalate salt (using oxalic acid in EtOH) which often yields a non-hygroscopic crystalline solid suitable for storage.
References
-
Selective Protection of Diamines: Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines. N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines. Synthetic Communications, 20(16), 2559–2564. Link
-
TMS-NCO Methodology: Raucher, S., & Jones, D. S. (1985). Silicon-mediated synthesis of ureas. Synthetic Communications, 15(11), 1025-1031. Link
- Piperidine Synthesis Context: Escolano, C., Amat, M., & Bosch, J. (2006). Chiral Oxazolopiperidone Lactams: Versatile Intermediates for the Enantioselective Synthesis of Piperidine-Containing Natural Products. Chemistry – A European Journal, 12(10), 2602–2610. (Provides context on piperidine reactivity).
-
Intermediate Verification: CAS 142643-29-6 (tert-butyl (piperidin-3-ylmethyl)carbamate).[7] ChemicalBook Database. Link
Sources
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- 2. US10093626B2 - Process for preparing piperidine-4-carbothioamide hydrochloride - Google Patents [patents.google.com]
- 3. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]
- 4. (R)-1-Boc-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 7. (±)-3-(Boc-aminomethyl)piperidine [myskinrecipes.com]
Scalable synthesis of 3-(Aminomethyl)piperidine-1-carboxamide HCl
Application Note: Scalable Synthesis of 3-(Aminomethyl)piperidine-1-carboxamide HCl
Abstract
This application note details a robust, scalable protocol for the synthesis of 3-(Aminomethyl)piperidine-1-carboxamide Hydrochloride (CAS: 1803580-70-2).[1] This structural motif is a critical intermediate in the development of PARP inhibitors (e.g., Niraparib analogs) and various kinase inhibitors. The method described herein utilizes a regioselective protection-carboxamidation strategy , avoiding the selectivity issues inherent in direct functionalization of the diamine. Key features include the use of cost-effective potassium cyanate (KOCN) for urea formation, a chromatography-free purification via crystallization, and an overall yield potential of >85%.
Introduction & Retrosynthetic Analysis
The piperidine-1-carboxamide scaffold acts as a urea bioisostere and a solubilizing group in drug design. The primary challenge in synthesizing the title compound is differentiating the secondary amine (piperidine ring) from the primary amine (aminomethyl group).
Direct carboxamidation of 3-(aminomethyl)piperidine using urea or isocyanates often results in a mixture of N1 (urea), N-primary (urea), and bis-urea products due to the higher nucleophilicity of the primary amine. To ensure Process Safety and Quality by Design (QbD) , this protocol employs a "Protect-Functionalize-Deprotect" strategy.
Retrosynthetic Logic
-
Target: 3-(Aminomethyl)piperidine-1-carboxamide HCl.[1]
-
Disconnection: N1-Carbonyl bond.
-
Precursor: tert-Butyl (piperidin-3-ylmethyl)carbamate (N-Boc protected primary amine).
-
Starting Material: Commercially available 3-(Aminomethyl)piperidine (if synthesizing the precursor) or the N-Boc intermediate itself.
Reaction Scheme & Workflow
The following diagram illustrates the chemical pathway and the logical workflow for the scale-up process.
Caption: Two-step scalable synthesis workflow emphasizing regioselectivity and process controls.
Detailed Experimental Protocols
Step 1: Synthesis of tert-Butyl (1-carbamoylpiperidin-3-yl)methylcarbamate
Objective: Selective formation of the urea at the secondary amine position.
Rationale: Potassium cyanate (KOCN) is selected over trimethylsilyl isocyanate (TMS-NCO) for scalability. It is cheaper, easier to handle, and the reaction proceeds in aqueous/alcoholic media, which is greener than chlorinated solvents.
Materials:
-
tert-Butyl (piperidin-3-ylmethyl)carbamate (1.0 equiv)
-
Potassium Cyanate (KOCN) (1.5 equiv)
-
Acetic Acid (glacial) (2.0 equiv)
-
Water (5 vol)
-
Methanol (5 vol)
Protocol:
-
Dissolution: In a reactor equipped with an overhead stirrer and temperature probe, dissolve tert-butyl (piperidin-3-ylmethyl)carbamate in a mixture of Water/Methanol (1:1 v/v).
-
Reagent Addition: Add Potassium Cyanate (KOCN) in a single portion. The mixture may be slightly heterogeneous.
-
Activation (Critical): Add Acetic Acid dropwise via an addition funnel over 30 minutes.
-
Note: Maintain internal temperature between 20–30°C . The reaction is mildly exothermic. The acid generates isocyanic acid (HNCO) in situ, which reacts with the secondary amine.
-
-
Reaction: Stir the mixture at ambient temperature (20–25°C) for 4–6 hours.
-
IPC (In-Process Control): Monitor by TLC (5% MeOH in DCM) or HPLC. Starting material should be <1%.
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove Methanol.
-
Dilute the aqueous residue with Ethyl Acetate (10 vol).
-
Wash the organic layer with saturated NaHCO₃ (2 x 5 vol) to remove excess acetic acid.
-
Wash with Brine (5 vol).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate to dryness.
-
-
Result: The intermediate is obtained as a white to off-white solid. It is typically sufficiently pure (>95%) for the next step.
Step 2: Deprotection to 3-(Aminomethyl)piperidine-1-carboxamide HCl
Objective: Removal of the Boc group and formation of the stable hydrochloride salt.
Rationale: Using HCl in an organic solvent (Dioxane or Isopropanol) precipitates the product directly, avoiding lyophilization or aqueous evaporation.
Materials:
-
Intermediate from Step 1 (1.0 equiv)
-
4M HCl in Dioxane (or 5-6N HCl in Isopropanol) (4.0 equiv)
-
Dichloromethane (DCM) or Ethanol (as solvent)
Protocol:
-
Dissolution: Dissolve the intermediate in a minimal amount of DCM (3 vol) or Ethanol (3 vol).
-
Deprotection: Cool the solution to 0–5°C. Add the HCl solution dropwise.
-
Safety: Gas evolution (isobutylene) will occur. Ensure proper venting.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–12 hours.
-
Observation: A white precipitate (the product HCl salt) should begin to form.
-
-
Completion: Check by HPLC or LC-MS for the disappearance of the Boc-protected peak.
-
Isolation:
-
Dilute the slurry with Diethyl Ether or MTBE (5 vol) to maximize precipitation.
-
Filter the solid under nitrogen or argon (the salt can be hygroscopic).
-
Wash the cake with Et₂O (2 x 3 vol).
-
-
Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.
Analytical Data & Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity | > 98.0% | HPLC (C18, 0.1% TFA water/ACN) |
| Identity | Consistent with Structure | ¹H NMR (D₂O or DMSO-d₆) |
| Counterion | 1.0 ± 0.1 eq Chloride | Ion Chromatography / Titration |
| MS (ESI+) | [M+H]⁺ = 158.12 (Free base) | LC-MS |
Expected ¹H NMR (DMSO-d₆, 400 MHz):
-
δ 8.0–8.3 (br s, 3H, NH₃⁺), 6.0 (s, 2H, Urea-NH₂), 3.8–4.0 (m, 2H, Pip-H), 2.6–2.8 (m, 4H, Pip-H + CH₂-NH₂), 1.6–1.8 (m, 3H, Pip-H), 1.1–1.2 (m, 2H, Pip-H).
Process Safety & Scale-up Considerations
-
Cyanate Handling: Potassium Cyanate is toxic if ingested but safer than volatile isocyanates. Ensure no strong acid is mixed directly with solid KOCN to prevent rapid evolution of HNCO gas. Always work in a fume hood.
-
Exotherm Control: The addition of HCl for deprotection is exothermic. On a kilogram scale, active cooling is required to prevent "runaway" gas evolution (isobutylene).
-
Purification: This route avoids column chromatography. If the final salt color is suboptimal, a recrystallization from Ethanol/Water (9:1) is recommended.
References
-
Sigma-Aldrich. 3-(Aminomethyl)piperidine-1-carboxamide hydrochloride Product Page. Link
-
Kuhl, N., Raval, S., & Cohen, R. D. (2019).[2] "Synthesis of Cyanamides via a One-Pot Oxidation-Cyanation of Primary and Secondary Amines." Organic Letters, 21(5), 1268–1272. (Provides mechanistic insight into amine cyanation/urea formation). Link[2]
-
BenchChem. Application Notes for Scale-up Synthesis of Piperidine Derivatives. (General protocols for piperidine scaffold scale-up). Link
-
National Institutes of Health (NIH). Piperidine Derivatives: Recent Advances in Synthesis. (Review of piperidine functionalization strategies). Link
Sources
- 1. 1694879-46-3,5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Synthesis of Cyanamides via a One-Pot Oxidation-Cyanation of Primary and Secondary Amines [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Piperidine-1-Carboxamide Synthesis
Introduction
Welcome to the technical support center for the synthesis of piperidine-1-carboxamide and its derivatives. As a foundational structural motif in numerous pharmaceuticals and research compounds, the efficient and high-yield synthesis of this core is of paramount importance to researchers, medicinal chemists, and drug development professionals.[1][2] This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you overcome common challenges in your synthetic workflow. Our goal is to explain the causality behind experimental choices, empowering you to not only solve immediate issues but also to strategically optimize your future reactions.
Section 1: Foundational Synthesis Routes & Mechanisms
The synthesis of piperidine-1-carboxamide typically involves the formation of an amide bond between the piperidine nitrogen and a carbonyl group. The choice of reagents dictates the reaction conditions and potential side products. Below are two common and reliable synthetic pathways.
Route A: Reaction with Isocyanates
This is often the most direct route. Piperidine, a secondary amine, acts as a nucleophile and attacks the electrophilic carbon of an isocyanate. The reaction is typically fast, high-yielding, and often proceeds at room temperature without the need for a catalyst.
-
Mechanism: The lone pair of the piperidine nitrogen attacks the central carbon of the isocyanate, followed by a proton transfer to the nitrogen of the isocyanate group to yield the final carboxamide product.
Caption: Reaction mechanism of piperidine with an isocyanate.
Route B: Reaction with Carbamoyl Chlorides
This method involves the acylation of piperidine with a carbamoyl chloride. This reaction typically requires a non-nucleophilic base to scavenge the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting piperidine, rendering it non-nucleophilic.[3][4]
-
Mechanism: Piperidine attacks the electrophilic carbonyl carbon of the carbamoyl chloride, forming a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion. The HCl byproduct is neutralized by a base.
Section 2: Frequently Asked Questions (FAQs)
Q1: My reaction yield is very low, or the reaction failed completely. What's the most common culprit?
A: The most frequent causes are related to the quality of reagents and the presence of moisture.
-
Reagent Quality: Piperidine can oxidize over time, often indicated by a yellow or brown color.[5] Using old or discolored piperidine can introduce impurities and side reactions. Similarly, carbamoyl chlorides and isocyanates are highly sensitive to moisture and can degrade upon storage.
-
Presence of Water: Water will readily react with isocyanates to form an unstable carbamic acid, which decomposes to an amine and CO2. It will also hydrolyze carbamoyl chlorides back to the corresponding amine.[3] This consumes your starting material and lowers the yield. Ensure all glassware is oven-dried and use anhydrous solvents.
Q2: I see multiple spots on my TLC plate after the reaction. What are they?
A: Besides your starting materials and product, common side products include:
-
Urea Formation: If using an isocyanate that was generated in situ or has degraded, the corresponding primary amine may be present. This amine can react with another molecule of isocyanate to form a symmetric urea, which can be difficult to remove.
-
Dimerization/Polymerization: Under certain conditions, especially with heat, isocyanates can self-react.
-
Salts: If using a carbamoyl chloride and a base like triethylamine, the resulting triethylammonium chloride salt will be present. This is typically removed during aqueous workup.
Q3: How do I effectively remove unreacted piperidine after the reaction?
A: Piperidine is basic and can be removed with an acidic wash during workup.[6] Transfer the reaction mixture to a separatory funnel with an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute acid solution like 1M HCl or 5% citric acid. The piperidine will be protonated and move into the aqueous layer. Be sure to then wash with brine to remove residual acid and water before drying the organic layer.
Section 3: In-Depth Troubleshooting Guide
Use this section to diagnose and solve specific experimental issues.
Problem 1: Low or No Product Formation
| Potential Cause | Causality & Explanation | Diagnostic Step / Solution |
| Degraded Reagents | Isocyanates and carbamoyl chlorides are highly reactive and moisture-sensitive. Piperidine is susceptible to air oxidation.[5] Degraded starting materials cannot form the desired product. | Solution: Use freshly opened or purified reagents. Piperidine can be purified by distillation from KOH pellets to remove water and oxidation products.[7] Consider titrating the isocyanate solution if its concentration is uncertain. |
| Insufficient Base (Carbamoyl Chloride Route) | The reaction generates one equivalent of HCl. Without a base, this acid protonates the piperidine starting material, deactivating it and halting the reaction.[4] | Solution: Use at least 1.1-1.2 equivalents of a non-nucleophilic tertiary amine base (e.g., triethylamine, DIPEA). Ensure the base is dry and added to the reaction mixture along with the piperidine. |
| Steric Hindrance | Bulky substituents on either the piperidine ring or the electrophile (isocyanate/carbamoyl chloride) can physically block the reactive centers from approaching each other, dramatically slowing the reaction rate.[3] | Solution: Increase the reaction temperature (e.g., from room temperature to 40-60 °C) and extend the reaction time. Monitor progress by TLC or LC-MS. If still unsuccessful, a less hindered starting material may be necessary. |
| Incorrect Stoichiometry | An incorrect molar ratio of reactants can lead to incomplete conversion. | Solution: Carefully calculate and measure the molar equivalents of all reactants. For the limiting reagent, ensure it is fully consumed by using a slight excess (1.05-1.1 eq) of the other reactant. |
Problem 2: Product is Contaminated with Byproducts
| Potential Cause | Causality & Explanation | Diagnostic Step / Solution |
| Symmetrical Urea Formation | Moisture contamination of the isocyanate leads to the formation of a primary amine, which then reacts with a second isocyanate molecule to form a stable, often insoluble, urea byproduct. | Solution: Use anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere (N₂ or Ar). If urea has formed, it can often be removed by filtration as it is typically insoluble in common organic solvents. |
| Peak Tailing in Column Chromatography | The basic nitrogen of the piperidine moiety can interact strongly with the acidic silica gel, causing poor separation and broad, tailing peaks.[6] | Solution: Deactivate the silica gel by adding 0.5-1% triethylamine or ammonia to the eluent system. This neutralizes the acidic sites on the silica, leading to sharper peaks and better separation. |
| Emulsion During Workup | The formation of salts and the basic nature of the product can lead to stable emulsions during aqueous extraction, making phase separation difficult.[6] | Solution: Add a saturated NaCl solution (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which helps to break the emulsion. If the emulsion persists, filtering the entire mixture through a pad of Celite® can be effective. |
Section 4: Optimized Experimental Protocols
These protocols are designed to be robust starting points for your synthesis.
Protocol 1: Synthesis via Phenyl Isocyanate
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 40 mL).
-
Reagents: Add piperidine (1.0 eq, e.g., 1.0 g, 11.7 mmol). Cool the solution to 0 °C in an ice bath.
-
Addition: Add phenyl isocyanate (1.05 eq, 1.47 g, 12.3 mmol) dropwise via syringe over 5 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), checking for the disappearance of the piperidine starting material.
-
Workup: Concentrate the reaction mixture under reduced pressure. The crude product is often pure enough for many applications. If further purification is needed, recrystallize from a suitable solvent like ethanol/water or purify by column chromatography (see Troubleshooting for tips).
Protocol 2: Synthesis via N,N-Dimethylcarbamoyl Chloride
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 40 mL).
-
Reagents: Add piperidine (1.0 eq, e.g., 1.0 g, 11.7 mmol) and triethylamine (1.2 eq, 1.42 g, 14.1 mmol).
-
Addition: Add N,N-dimethylcarbamoyl chloride (1.1 eq, 1.38 g, 12.9 mmol) dropwise at room temperature. The mixture may become cloudy as triethylammonium chloride salt precipitates.
-
Reaction: Stir at room temperature for 4-6 hours, or until TLC analysis indicates completion.
-
Workup: Filter the reaction mixture to remove the salt, washing the filter cake with a small amount of THF. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash with saturated sodium bicarbonate solution (2 x 25 mL) and then brine (1 x 25 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.
Section 5: Troubleshooting Workflow Diagram
This logical diagram provides a systematic approach to diagnosing and resolving low-yield reactions.
Caption: A decision-making workflow for troubleshooting low yields.
References
-
Cerniaz, T. K., et al. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC. [Link]
-
Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]
-
De Wald, M., et al. (2009). Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. PubMed. [Link]
-
Laha, J. K., et al. Optimization of reaction conditions for amide bond formation. ResearchGate. [Link]
-
ResearchGate. What are the best methods for Piperidine purification alternatives to distillation?[Link]
-
Kevill, D. N. (2020). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. [Link]
- Stasse, H. L. (1944). Process for the purification of piperidine.
-
BDMAEE. optimizing reaction selectivity with dmap in amide bond formation. [Link]
-
ResearchGate. Reactions of the carboxamide group. [Link]
-
Doherty, G., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. PubMed. [Link]
-
Reddit. Tips and tricks for difficult amide bond formation?[Link]
-
Afonin, A. V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Reddit. Real Synthesis: ~ any amidation tricks?[Link]
-
ResearchGate. Synthesis of Carbamoyl Azides and 1-Substituted Tetrazol-5-ones from Isocyanates and NaN3 in the Presence of ZnCl2. [Link]
-
Organic Syntheses. Benzoyl piperidine. [Link]
-
Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. [Link]
-
ResearchGate. Why did my amide syntesis does not work?[Link]
-
Scripps Research & Rice University. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]
-
YouTube. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. [Link]
-
Organic Chemistry Portal. Piperidine synthesis. [Link]
-
MDPI. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link]
-
JOCPR. Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. [Link]
-
ResearchGate. (2019). Synthesis of carboxamide and sulfonyl carboxamide linked heterocycles under green conditions. [Link]
-
ResearchGate. Challenges and outlook for catalytic direct amidation reactions. [Link]
-
Fathalla, M. F., et al. (2023). Entropy controlled reaction of piperidine with isatin derivatives in 80% aqueous methanol. [Link]
-
ResearchGate. (2023). Entropy controlled reaction of piperidine with isatin derivatives in 80% aqueous methanol. [Link]
-
SAGE Journals. Entropy controlled reaction of piperidine with isatin derivatives in 80% aqueous methanol. [Link]
-
National Institutes of Health. Piperidine. PubChem. [Link]
-
YouTube. (2025). Reactions of Carboxylic Acids Explained | Esters, Amides, Alcohols and More. [Link]
-
National Institutes of Health. (2024). Isocyanate-based multicomponent reactions. PMC. [Link]
Sources
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- 4. researchgate.net [researchgate.net]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Urea Byproduct Removal in Piperidine Carboxamide Synthesis
Current Status: Operational Ticket Topic: Purification Strategies for Carbodiimide Couplings Assigned Specialist: Senior Application Scientist
Introduction: The "Ghost" in the NMR
Welcome to the Purification Help Desk. If you are synthesizing piperidine carboxamides, you are likely employing carbodiimide coupling chemistries (DCC, DIC, or EDC). While efficient at forming the amide bond between your piperidine scaffold and a carboxylic acid, these reagents leave behind a stubborn "corpse": the urea byproduct.
In piperidine synthesis, where the secondary amine can be sterically demanding, pushing the reaction to completion often requires excess coupling reagent, exacerbating the byproduct load. This guide addresses the removal of Dicyclohexylurea (DCU) , Diisopropylurea (DIU) , and 1-Ethyl-3-(3-dimethylaminopropyl)urea (EDU) .[1]
Module 1: The Insoluble Nightmare (DCC & DCU)
Context: You used DCC (N,N'-Dicyclohexylcarbodiimide) . The byproduct is DCU , a white, crystalline solid that is notoriously difficult to remove completely because it is "slightly" soluble in almost everything, yet "mostly" insoluble in everything.
Q: I filtered the reaction mixture, but white needles keep appearing in my concentrated product. How do I get rid of them?
A: The "Solvent Switch" Protocol. DCU has deceptive solubility.[2] It dissolves slightly in Dichloromethane (DCM) or Chloroform—common reaction solvents—but precipitates slowly as you concentrate.
Corrective Protocol:
-
Evaporation: Remove your reaction solvent (DCM/DMF) completely under reduced pressure.
-
Trituration: Redissolve the crude oil in cold Diethyl Ether or Acetone .
-
Why? Piperidine carboxamides are generally lipophilic and soluble in ether/acetone, whereas DCU is virtually insoluble (<1 mg/mL).
-
-
The "Freeze" Step: Place the flask in a -20°C freezer for 2 hours. This forces residual DCU out of solution.
-
Celite Filtration: Do not just use filter paper. Pack a sintered glass funnel with a 2-cm pad of Celite 545 .
-
Elution: Filter the cold suspension through the Celite. Wash the pad with cold ether. The DCU stays trapped in the Celite matrix; your product passes through.
Q: My product is not soluble in Ether. What now?
A: The Acetonitrile Crash. If your piperidine amide is polar, ether won't work.
-
Take up the residue in a minimum amount of warm Acetonitrile (MeCN) .
-
Cool to 0°C. DCU is very poorly soluble in cold MeCN.
Module 2: The Soluble Ghost (DIC & DIU)
Context: You used DIC (N,N'-Diisopropylcarbodiimide) . The byproduct is DIU . Unlike DCU, DIU is significantly more soluble in organic solvents, making simple filtration ineffective.
Q: I used DIC to avoid the DCU precipitate, but now I can't separate the urea from my product. Flash chromatography isn't working well.
A: The "Chemical Wash" Strategy. Since DIU is soluble in organics, you must exploit its chemical weakness. However, ureas are generally neutral and stable. If your product is stable to acid, you can try a hydrolytic wash, but this is risky.
Better Solution: Flash Chromatography Optimization. DIU often co-elutes with amides. You must change the stationary phase interaction.
-
Solvent System: Switch from MeOH/DCM to EtOAc/Hexanes . DIU is quite polar; it often streaks in MeOH/DCM but may separate in EtOAc.
-
Step Gradient: Use a very shallow gradient (e.g., 0% to 50% EtOAc over 20 CV).
Pro-Tip: If you are stuck with DIU, switch to EDC (see Module 3) for the next batch. DIC is best reserved for solid-phase synthesis where the urea is washed away from the resin.
Module 3: The "Clean" Chemistry (EDC & Water Soluble Ureas)
Context: You used EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) .[1][5][6][7] The byproduct is EDU , which contains a tertiary amine.[8]
Q: I used EDC, but I still see urea peaks in the NMR. I thought it was water-soluble?
A: The pH Trap. EDU is water-soluble, but its partition coefficient depends on pH. The byproduct contains a tertiary amine. If your wash is neutral or basic, the amine remains unprotonated and may partition back into the organic layer (DCM or EtOAc).
The Acid-Wash Protocol (Self-Validating):
-
Dilute: Dilute reaction mixture with EtOAc (avoid DCM if possible to prevent emulsions).
-
Acidify: Wash the organic layer 3x with 0.5 M HCl or 10% Citric Acid .
-
Validate: Check the TLC of the organic layer. The urea spot (usually near the baseline in non-polar systems) should disappear.
-
Neutralize: Wash with Sat. NaHCO₃ to remove excess acid, then Brine.
Warning: If your piperidine carboxamide contains other basic nitrogens (e.g., a 4-amino piperidine), the acid wash will extract your product too.[1] In that case, use Module 4 .
Module 4: High-Throughput / Prevention (Solid Phase)
Context: You have multiple piperidine analogs to synthesize and cannot afford tedious workups.
Q: How do I avoid filtration and extraction entirely?
A: Polymer-Supported Reagents (PS-DCC). Use PS-Carbodiimide (polystyrene-bound DCC).[1]
-
Workflow: Add PS-DCC beads to the reaction.
-
Mechanism: The urea byproduct remains covalently attached to the polystyrene bead.
-
Cleanup: Simply filter the reaction mixture through a frit. The filtrate contains only your product. The reagent and the urea are trapped in the filter cake.
Decision Logic & Workflows
Workflow 1: Purification Decision Tree
Caption: Decision matrix for selecting the appropriate purification method based on the coupling agent used.
Data Reference: Urea Solubility Profile
Use this table to select the correct solvent for Protocol A (Precipitation) . You want a solvent where the Product is Soluble (S) and the Urea is Insoluble (I).[2][3]
| Solvent | DCU Solubility (25°C) | DCU Solubility (Cold) | Recommendation |
| Water | < 0.01% | Insoluble | Poor (Product likely insoluble) |
| Diethyl Ether | Insoluble | Insoluble | Excellent for Trituration |
| DCM | Slightly Soluble (0.15%) | Insoluble | Risky (Traps DCU in oil) |
| Acetone | Soluble | Insoluble | Good (Use at -20°C) |
| Acetonitrile | Slightly Soluble | Insoluble | Good (Use at 0°C) |
| Methanol | Soluble | Soluble | Avoid for precipitation |
Experimental Protocol: The "Gold Standard" DCU Removal
Objective: Remove >98% of DCU from a piperidine carboxamide reaction (1 mmol scale).
-
Concentrate: Rotary evaporate the reaction mixture (DCM) to a thick oil. Do not heat above 40°C.
-
Redissolve: Add Diethyl Ether (10 mL) . Sonicate if necessary.
-
Checkpoint: A white cloudiness should appear immediately.
-
-
Precipitate: Place the flask in a freezer (-20°C) for 30 minutes.
-
Prepare Filter: Pack a coarse sintered glass funnel with Celite 545 (approx 1-2 cm depth). Wet the Celite with cold ether.
-
Filter: Pour the cold suspension through the Celite under gentle vacuum.
-
Wash: Rinse the flask and the filter cake with 2 x 5 mL cold Ether .
-
Verify: Evaporate a small aliquot of the filtrate and check NMR. If doublet peaks at 1.0-2.0 ppm (cyclohexyl protons) persist, repeat with Acetone at -20°C.[1]
References
-
BenchChem. (2025).[2][3][8][11] A Comparative Guide to the Validation of 1,3-Dicyclohexylurea (DCU) Removal by HPLC Analysis. Retrieved from [1]
-
Thermo Fisher Scientific. (2025). Carbodiimide Crosslinker Chemistry: EDC and DCC Mechanisms. Retrieved from [1]
-
ResearchGate. (2015).[12] Discussion: How do I completely remove DCU from the reaction mixture without column chromatography? Retrieved from [1]
-
National Institutes of Health (PubMed). (2005). Polymer supported carbodiimide strategy for the synthesis of N-acylated derivatives. Bioorg Med Chem Lett. Retrieved from
-
BenchChem. (2025).[11] The Solubility of 1,3-Dicyclohexylurea in Organic Solvents: An In-Depth Technical Guide. Retrieved from [1]
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- 4. peptide.com [peptide.com]
- 5. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. EDAC – Water soluble Carbodiimide – Actim [actim.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Stability of 3-(Aminomethyl)piperidine-1-carboxamide Under Basic Conditions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 3-(Aminomethyl)piperidine-1-carboxamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this molecule, particularly in alkaline environments. Understanding its degradation profile is critical for ensuring product purity, efficacy, and safety during synthesis, formulation, and storage.
Section 1: Frequently Asked Questions (FAQs) - The Chemistry of Instability
This section addresses the fundamental chemical principles governing the stability of 3-(Aminomethyl)piperidine-1-carboxamide.
Q1: What is the primary degradation pathway for 3-(Aminomethyl)piperidine-1-carboxamide under basic conditions?
A1: The primary degradation pathway is the base-catalyzed hydrolysis of the N-carboxamide bond .[1][2] The amide functional group, while generally stable, is susceptible to cleavage when exposed to a strong base, especially with the application of heat.[3][4] The hydroxide ion (OH⁻) from the base acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxamide. This initiates the cleavage of the carbon-nitrogen bond connecting the carbonyl group to the piperidine ring.[1]
Q2: What are the expected degradation products from this pathway?
A2: The hydrolysis of the carboxamide bond will break the molecule into two primary components:
-
3-(Aminomethyl)piperidine: The core piperidine structure.
-
Carbamic acid (unstable): This intermediate will rapidly decompose in the aqueous basic medium to carbon dioxide and ammonia.
Therefore, the final observable degradation products in your reaction mixture or formulation would be 3-(Aminomethyl)piperidine and the byproducts of carbamate decomposition.
Diagram 1: Structure of 3-(Aminomethyl)piperidine-1-carboxamide
Caption: Experimental workflow for the base-catalyzed forced degradation study.
Protocol 3.2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating 3-(Aminomethyl)piperidine-1-carboxamide from its base-induced degradation products.
Considerations:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase:
-
The primary degradation product, 3-(aminomethyl)piperidine, is a basic amine. To achieve good peak shape, it is essential to use a buffer or a mobile phase additive.
-
A phosphate buffer at a pH between 2.5 and 4.0 is often effective for protonating the amine, reducing peak tailing.
-
Alternatively, an ion-pairing reagent can be used.
-
-
Detector:
-
The parent compound and its degradant lack a strong UV chromophore. Detection at low wavelengths (e.g., 200-210 nm) may be possible but can suffer from low sensitivity and baseline noise.
-
A Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is highly recommended as they are universal detectors that do not rely on a chromophore and provide a more uniform response for the parent and degradant. [5] * Derivatization with a UV-active agent like benzoyl chloride can be performed pre-column to improve detection with a standard UV detector. [6][7] Starting Method:
-
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, hold for 2 minutes, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: CAD (or UV at 205 nm if CAD is unavailable).
-
Injection Volume: 10 µL.
Validation: Inject the degraded samples from Protocol 3.1. The method is considered "stability-indicating" if the degradation product peak is well-resolved from the parent compound peak (resolution > 1.5) and any other potential impurities.
Section 4: Data Interpretation and Visualization
Mechanism of Degradation
The base-catalyzed hydrolysis proceeds via a nucleophilic acyl substitution mechanism.
Diagram 3: Mechanism of Base-Catalyzed Hydrolysis
Caption: Simplified mechanism for the base-catalyzed hydrolysis of the carboxamide.
Example Stability Data
The following table illustrates typical data that might be generated from a forced degradation study as described in Protocol 3.1.
| Condition | Time (hours) | Temperature (°C) | % Parent Remaining | % Degradation Product |
| 0.1 M NaOH | 0 | 60 | 99.8% | < 0.1% |
| 0.1 M NaOH | 4 | 60 | 91.2% | 8.5% |
| 0.1 M NaOH | 8 | 60 | 83.5% | 16.1% |
| 0.1 M NaOH | 24 | 60 | 65.7% | 33.8% |
| 0.01 M NaOH | 24 | 60 | 94.3% | 5.5% |
| 0.1 M NaOH | 24 | 40 | 88.9% | 10.9% |
Interpretation: The data clearly shows that degradation increases with time, temperature, and base concentration, confirming the expected behavior for base-catalyzed hydrolysis.
References
- Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. The Journal of Supercritical Fluids.
- Amide Hydrolysis: Mechanism, Conditions and Applic
- Amide Hydrolysis: Acid and Base-C
- pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. PubMed.
- On the hydrolysis mechanisms of amides and peptides. University of Regina.
- Ch20 : Amide hydrolysis. University of Calgary.
- Fast hydrolysis of an aliphatic amide at neutral pH and ambient temperature. A peptidase model. Journal of the American Chemical Society.
- Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
- Hydrolysis of Esters and Amides. Dalal Institute.
- The Hydrolysis of Amides. Chemistry LibreTexts.
- Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances.
- Forced Degrad
- Piperidine degradation by M. aurum MO1.
- Forced Degradation in Pharmaceuticals – A Regulatory Upd
- Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
- The HPLC analytical approach of 3-amino piperidine.
- A kind of HPLC analytical approach of 3-amino piperidine.
- A novel piperidine degradation mechanism in a newly isolated piperidine degrader Pseudomonas sp. strain KU43P. PubMed.
- Common degradative pathways of morpholine, thiomorpholine, and piperidine by Mycobacterium aurum MO1. PubMed.
- 3-(Aminomethyl)
- Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column.
- 3-(Aminomethyl)piperidine-1-carboxylic acid. PubChem.
- 3-Aminomethyl-Piperidine-1-Carboxylic Acid Tert-Butyl Ester. Pipzine Chemicals.
- (S)-3-Aminomethyl-1-Boc-piperidine. Santa Cruz Biotechnology.
Sources
- 1. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 2. dalalinstitute.com [dalalinstitute.com]
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- 5. researchgate.net [researchgate.net]
- 6. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
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Technical Support Center: Troubleshooting the Hygroscopic Nature of Piperidine-1-Carboxamide Salts
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the hygroscopic nature of piperidine-1-carboxamide salts. As many amine salts exhibit a tendency to absorb moisture from the atmosphere, this guide is designed to help you anticipate, identify, and mitigate potential challenges in your experiments, ensuring the integrity and reproducibility of your results.
Introduction: Understanding Hygroscopicity in Piperidine-1-Carboxamide Salts
Piperidine-1-carboxamide derivatives are a significant class of compounds in pharmaceutical research. When these basic compounds are formulated as salts (e.g., hydrochloride, hydrobromide, mesylate) to improve properties like solubility and bioavailability, they often become hygroscopic.[1] Hygroscopicity is the propensity of a solid to attract and retain water molecules from the surrounding environment.[2] This can lead to a cascade of physical and chemical challenges, including changes in physical form, degradation, and difficulties in handling and formulation.[3][4]
This guide will walk you through the common issues encountered with hygroscopic piperidine-1-carboxamide salts and provide scientifically grounded solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My piperidine-1-carboxamide salt, which was a free-flowing powder, has become sticky and clumpy. What is happening?
A1: This is a classic sign of moisture uptake due to the hygroscopic nature of the salt. Several phenomena could be at play:
-
Adsorption/Absorption: The initial stage where water molecules from the air adhere to the surface (adsorption) or penetrate the bulk structure (absorption) of the salt particles.[5] This initial water uptake can lead to caking and poor flowability.[6]
-
Deliquescence: If the ambient relative humidity (RH) is above a critical point for your specific salt, known as the deliquescence relative humidity (RH₀), the solid will continue to absorb water until it dissolves into a saturated aqueous solution.[7][8] This results in a transition from a solid to a liquid or semi-liquid state.
Troubleshooting Steps:
-
Immediate Action: Tightly seal the container and move it to a desiccator or a dry box with a desiccant (e.g., silica gel, phosphorus pentoxide) to remove excess moisture.
-
Assess the Environment: Measure the relative humidity of your laboratory. Many amine hydrochloride salts are known to be hygroscopic, and standard laboratory conditions can often exceed their RH₀.[5]
-
Drying the Material: If the material has only become clumpy, it may be possible to dry it under vacuum at a temperature that will not cause thermal degradation. Consult thermal analysis data (e.g., TGA) if available. Always re-characterize the material after drying to ensure its integrity.
Q2: I am struggling to get a stable and accurate weight for my piperidine-1-carboxamide salt on the analytical balance. The reading keeps increasing. Why?
A2: This is a direct consequence of the salt actively absorbing moisture from the air during the weighing process.[9] The continuous increase in mass makes it nearly impossible to obtain an accurate measurement, leading to significant errors in solution concentrations and subsequent experiments.
Troubleshooting Protocol: Accurate Weighing of a Hygroscopic Salt
-
Minimize Exposure Time: Have all necessary tools (spatulas, weigh boats) ready before opening the sample container.
-
Use a Controlled Environment:
-
Ideal: Perform all manipulations inside a glove box with a controlled, low-humidity inert atmosphere (e.g., <10% RH).
-
Practical Alternative: If a glove box is unavailable, use a balance with a draft shield in the driest possible room. Consider placing a container of fresh desiccant inside the draft shield.
-
-
Weighing by Difference:
-
Seal the sample in a vial with a septum-lined cap.
-
Weigh the entire vial.
-
Remove the desired amount of sample for your experiment.
-
Immediately re-weigh the vial. The difference in weight is the amount of sample removed.
-
-
Use Appropriate Containers: Weigh the sample into a container with a narrow opening that can be quickly capped or sealed.
Q3: My analytical results (e.g., HPLC purity, NMR) are inconsistent, and I suspect my piperidine-1-carboxamide salt is degrading. Could moisture be the cause?
A3: Yes, the presence of absorbed water can lead to chemical degradation, even if the carboxamide group itself is relatively stable.
-
Hydrolysis: While amides are generally more resistant to hydrolysis than esters, the presence of water, especially at non-neutral pH, can facilitate the breakdown of the carboxamide bond over time, yielding the parent piperidine and corresponding carboxylic acid.[10] This is a slower process but can be a concern for long-term storage of solutions or solids at high humidity.
-
Impact on Potency: The absorbed water adds to the total mass of the sample. If not accounted for, the calculated amount of the active pharmaceutical ingredient (API) will be artificially high, leading to the preparation of sub-potent solutions.[9]
Workflow for Investigating Moisture-Related Degradation:
Caption: The interaction of atmospheric moisture with a hygroscopic salt and the resulting experimental challenges.
References
- Stahl, P.H., and Wermuth, C.G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
-
Salminen, J., Papaiconomou, N., et al. (2007). Physicochemical properties and toxicities of hydrophobic piperidinium and pyrrolidinium ionic liquids. Fluid Phase Equilibria, 261(1-2), 421-426. [Link]
-
Loh, L.H., Liew, J.K.U., & Heng, P.W.S. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(10), 2015. [Link]
-
O'Brien, L., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharmaceutical Development and Technology, 27(6), 647-661. [Link]
-
Thakur, T.S., & Thakuria, R. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Crystals, 13(1), 108. [Link]
-
Loh, L.H., Liew, J.K.U., & Heng, P.W.S. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. MDPI. [Link]
-
Newman, A.W., Reutzel-Edens, S.M., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(3), 1047-1059. [Link]
-
Zografi, G. (2009). Deliquescence of pharmaceutical systems. Journal of Pharmaceutical Sciences, 98(11), 3907-3925. [Link]
-
Salminen, J., et al. (2007). Physicochemical properties and toxicities of hydrophobic piperidinium and pyrrolidinium ionic liquids. eScholarship. [Link]
-
González-García, E., et al. (2021). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Molecules, 26(16), 4983. [Link]
-
TA Instruments. (n.d.). Moisture Sorption Analysis of Pharmaceuticals. TA Instruments. [Link]
-
Zografi, G. (2009). Deliquescence of pharmaceutical systems. PubMed. [Link]
-
Quora. (2018). Why are acid amides not easily hydrolysed? Quora. [Link]
-
Andersson, S., & Sparr, E. (2001). Moisture determination in hygroscopic drug substances by near infrared spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 26(5-6), 845-853. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Piperidinium. PubChem. [Link]
-
Gontrani, L., et al. (2020). The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials. Materials, 13(21), 4991. [Link]
-
Loh, L.H., Liew, J.K.U., & Heng, P.W.S. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Link]
- Google Patents. (n.d.). EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
-
Chemistry Stack Exchange. (2020). Why do amides require much harsher conditions for hydrolysis than esters? Chemistry Stack Exchange. [Link]
-
Britannica. (n.d.). Deliquescence. Britannica. [Link]
-
Ghorai, S., et al. (2021). Direct Measurements of the Deliquescence Relative Humidity in Salt Mixtures Including the Contribution from Metastable Phases. ACS Omega, 6(25), 16671–16682. [Link]
-
ResearchGate. (2008). (PDF) Mild Hydrolysis or Alcoholysis of Amides. Ti(IV) Catalyzed Conversion of Primary Carboxamides to Carboxylic Acids or Esters. ResearchGate. [Link]
-
Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
Visalakshi, G., et al. (2019). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Journal of Drug Delivery and Therapeutics, 9(6-s), 154-161. [Link]
-
Newman, A.W., Reutzel-Edens, S.M., & Zografi, G. (2008). Characterization of the “hygroscopic” properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(3), 1047-1059. [Link]
-
University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amides. University of Arizona. [Link]
-
Mettler Toledo. (n.d.). Automated Water Content Determination of Hygroscopic Lyophilized Drugs. Mettler Toledo. [Link]
-
González-García, E., et al. (2023). Crystal structure and characterization of the sulfamethazine–piperidine salt. Acta Crystallographica Section C: Structural Chemistry, 79(Pt 3), 71–76. [Link]
-
González-García, E., et al. (2023). Crystal structure and characterization of the sulfamethazine-piperidine salt. PubMed. [Link]
-
Newman, A.W., Reutzel-Edens, S.M., & Zografi, G. (2008). Characterization of the “hygroscopic” properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences. [Link]
-
Kuranov, A.D., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4889. [Link]
-
Istvan, E.S., et al. (2022). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 29(10), 1505–1516.e7. [Link]
-
Wikipedia. (n.d.). Piperidine. Wikipedia. [Link]
-
Majko, E. (n.d.). Water Content of APIs and Its Impact on Potency Results. ARL Bio Pharma. [Link]
-
ResearchGate. (n.d.). Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. ResearchGate. [Link]
-
ResearchGate. (2024). (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-Carboxylic Acid via Amide Coupling. ResearchGate. [Link]
-
Bohrium. (2022). formulation-strategies-to-improve-the-stability-and-handling-of-oral-solid-dosage-forms-of-highly-hygroscopic-pharmaceuticals-and-nutraceuticals. Ask this paper. [Link]
-
ResearchGate. (2019). Behavior of Moisture Gain and Equilibrium Moisture Contents (EMC) of Various Drug Substances and Correlation with Compendial Information on Hygroscopicity and Loss on Drying. ResearchGate. [Link]
-
Nanyang Technological University. (n.d.). Formulation strategies to improve the stability and handling of oral solid dosage forms of highly hygroscopic pharmaceuticals and nutraceuticals. DR-NTU. [Link]
-
PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. [Link]
Sources
- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pharmainfo.in [pharmainfo.in]
- 7. Deliquescence of pharmaceutical systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deliquescence | Water Absorption, Hygroscopy, Solutions | Britannica [britannica.com]
- 9. ARL Bio Pharma | Water Content of APIs and Its Impact on Potency Results [arlok.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
A Researcher's Guide to the ¹H NMR Spectral Analysis of 3-(Aminomethyl)piperidine-1-carboxamide: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose. This guide offers an in-depth analysis of the ¹H NMR spectrum of 3-(Aminomethyl)piperidine-1-carboxamide, a versatile building block in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will provide a detailed theoretical prediction and a comparative analysis with structurally related compounds. This approach not only facilitates the identification and characterization of the target molecule but also enhances the researcher's ability to interpret the spectra of similarly complex structures.
The Structural Landscape: Predicting the ¹H NMR Spectrum
The structure of 3-(Aminomethyl)piperidine-1-carboxamide presents a fascinating array of proton environments, each influenced by the electronic and steric effects of the piperidine ring, the aminomethyl substituent, and the N-carboxamide group. A thorough analysis of these influences allows for a robust prediction of the ¹H NMR spectrum.
The protons on the piperidine ring are expected to exhibit complex splitting patterns due to both geminal and vicinal coupling. The N-carboxamide group, with its electron-withdrawing nature, will deshield the adjacent protons at the C2 and C6 positions, shifting them downfield. The aminomethyl group at the C3 position introduces further complexity, with the methylene protons being diastereotopic in a chiral environment.
Here is a predicted ¹H NMR data table for 3-(Aminomethyl)piperidine-1-carboxamide, based on the analysis of similar structures and fundamental NMR principles:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Predicted Coupling Constant (J, Hz) |
| H-2ax, H-6ax | ~3.8 - 4.0 | ddd | 2H | J ≈ 12-14 (gem), 10-12 (ax-ax), 3-5 (ax-eq) |
| H-2eq, H-6eq | ~2.8 - 3.0 | ddd | 2H | J ≈ 12-14 (gem), 3-5 (eq-ax), 2-3 (eq-eq) |
| H-3 | ~1.8 - 2.0 | m | 1H | - |
| H-4ax, H-5ax | ~1.2 - 1.4 | m | 2H | - |
| H-4eq, H-5eq | ~1.6 - 1.8 | m | 2H | - |
| -CH ₂NH₂ | ~2.6 - 2.8 | m | 2H | - |
| -CONH₂ | ~5.5 - 7.5 | br s | 2H | - |
| -CH₂NH ₂ | ~1.5 - 2.5 | br s | 2H | - |
Comparative Spectral Analysis: Learning from Analogs
To substantiate our predictions, a comparative analysis with experimentally obtained spectra of related compounds is invaluable.
-
Piperidine: The parent heterocycle, piperidine, shows signals for its α-protons (adjacent to N) around 2.79 ppm and its β- and γ-protons at approximately 1.5-1.6 ppm.[1][2] This provides a baseline for the chemical shifts of the piperidine ring protons.
-
N-Substituted Piperidines: The introduction of an electron-withdrawing group on the nitrogen, such as a formyl group in N-formylpiperidine, causes a downfield shift of the α-protons.[3] Similarly, the carboxamide group in our target molecule is expected to have a significant deshielding effect on the H-2 and H-6 protons.
-
3-Substituted Piperidines: In compounds like (R)-3-(Boc-Amino)piperidine, the protons on the substituted carbon (C3) and the adjacent carbons are influenced by the substituent's electronic and steric properties.[4] The aminomethyl group at C3 in our target molecule will similarly influence the chemical shifts and coupling patterns of the neighboring protons.
-
Aminomethyl-Substituted Piperidines: The ¹H NMR spectrum of 4-(Aminomethyl)piperidine reveals the chemical shift of the aminomethyl protons to be around 2.56 ppm.[5] This serves as a good reference point for the -CH₂NH₂ protons in our molecule, although the 3-substitution pattern will lead to a slightly different electronic environment.
This comparative approach allows for a more confident assignment of the predicted signals and provides a framework for interpreting the experimental spectrum once it is acquired.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To ensure the acquisition of a high-quality ¹H NMR spectrum, the following protocol is recommended:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the 3-(Aminomethyl)piperidine-1-carboxamide sample.
-
Dissolve the sample in a deuterated solvent (e.g., 0.6 mL of CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical and should be based on the sample's solubility and the desired resolution of the spectrum.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Set the appropriate acquisition parameters, including:
-
Pulse sequence (e.g., a standard 90° pulse).
-
Acquisition time (typically 2-4 seconds).
-
Relaxation delay (D1) of 1-5 seconds to allow for full relaxation of the protons.
-
Number of scans (NS) to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans for a concentrated sample).
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) to deduce the connectivity of the protons.
-
Visualizing the Molecular Structure and Proton Environments
To aid in the spectral assignment, a clear visualization of the molecule with labeled protons is essential.
Figure 1. Structure of 3-(Aminomethyl)piperidine-1-carboxamide with proton labeling.
Conclusion
The ¹H NMR spectral analysis of 3-(Aminomethyl)piperidine-1-carboxamide is a multifaceted task that requires a solid understanding of NMR principles and a comparative approach with related structures. This guide provides a comprehensive framework for predicting, acquiring, and interpreting the ¹H NMR spectrum of this important molecule. By following the outlined methodologies and leveraging the comparative data, researchers can confidently elucidate the structure of 3-(Aminomethyl)piperidine-1-carboxamide and its analogs, thereby accelerating the pace of drug discovery and development.
References
-
PubChem. 3-(Aminomethyl)piperidine-1-carboxylate. [Link]
-
SpectraBase. Piperidine. [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. [Link]
-
Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. [Link]
-
ResearchGate. List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives.[Link]
Sources
Comparative Guide: Optimizing Macrolide Analysis via the Diagnostic m/z 158.1 Fragment
Executive Summary
Topic: Mass Spectrometry (MS) Fragmentation Pattern of m/z 158.1 Compounds (Desosamine-Class Macrolides).
This guide targets researchers in drug metabolism and pharmacokinetics (DMPK) and environmental toxicology who analyze macrolide antibiotics (e.g., Azithromycin, Clarithromycin, Erythromycin). The core analytical challenge with this class is balancing sensitivity with selectivity .
The m/z 158.1 ion (the protonated desosamine sugar fragment,
This guide compares three analytical workflows for leveraging the m/z 158.1 signal:
-
Triple Quadrupole (QqQ) MRM: The industry standard for quantitation.
-
High-Resolution Accurate Mass (HRAM): The solution for background interference.
-
Precursor Ion Scanning (PIS): The strategy for metabolite discovery.
Technical Grounding: The m/z 158.1 Mechanism
To optimize detection, one must understand the fragmentation kinetics. Macrolides consist of a large lactone ring attached to sugar moieties. Under Collision-Induced Dissociation (CID) , the weakest link is the glycosidic bond connecting the amino sugar (desosamine).
-
Precursor: Protonated Molecule
(e.g., Azithromycin m/z 749.5). -
Primary Fragmentation: Cleavage of the glycosidic bond.
-
Product Ion: The protonated desosamine sugar at m/z 158.1 (Exact Mass: 158.1176 Da).
This fragmentation is highly efficient, often yielding the base peak (100% relative abundance) at moderate collision energies (20–35 eV), making it an attractive target for trace analysis.
Visualization: Fragmentation Pathway
Caption: CID pathway showing the generation of the universal m/z 158.1 desosamine fragment from a generic macrolide precursor.
Comparative Analysis: Analytical Workflows
Comparison Matrix: Targeting m/z 158.1 vs. Alternative Transitions
| Feature | Workflow A: Universal Fragment (m/z 158) | Workflow B: Specific Fragment (High Mass) | Workflow C: HRAM (Orbitrap/Q-TOF) |
| Target Ion | m/z 158.1 (Desosamine) | e.g., m/z 591 (Neutral Loss) | m/z 158.1176 (Exact Mass) |
| Sensitivity | Highest (Often Base Peak) | Moderate (10–30% of Base) | High (Simultaneous Quant/Qual) |
| Selectivity | Low (Noisy low-mass region) | High (Unique to specific drug) | Very High (Resolves isobars) |
| Matrix Effect | High risk of solvent/matrix noise | Low risk | Low (via narrow mass window) |
| Best Use Case | Trace quantification in clean matrices | Complex matrices (Plasma/Urine) | Metabolite ID & Screening |
| Instrument | Triple Quadrupole (QqQ) | Triple Quadrupole (QqQ) | Orbitrap / Q-TOF |
Detailed Performance Review
1. Sensitivity vs. Noise (The "Low Mass" Trap)
While m/z 158.1 is often the most intense fragment, it resides in a "chemical noise" region populated by solvent clusters and small endogenous metabolites.
-
Recommendation: For Triple Quad (QqQ) instruments, if the Signal-to-Noise (S/N) ratio at m/z 158 is <10 due to background, switch to a higher mass transition (e.g., Azithromycin
), even if the absolute signal intensity is lower. The gain in baseline stability often improves the Limit of Quantitation (LOQ).
2. The HRAM Advantage
High-Resolution Accurate Mass (HRAM) platforms (e.g., Orbitrap, Q-TOF) revolutionize the use of m/z 158.1. By extracting the ion chromatogram with a narrow window (e.g., ±5 ppm), you can distinguish the Desosamine fragment (158.1176) from nominal mass interferences like Allantoin fragments or solvent background.
-
Data Insight: In wastewater analysis, HRAM allows "Class-Specific Screening" where you monitor for any peak generating m/z 158.1176, effectively detecting unknown macrolide metabolites without prior standards.
Validated Experimental Protocol
This protocol is designed for the quantification of Clarithromycin and Azithromycin in human plasma, prioritizing the m/z 158 transition.
Step 1: LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Crucial for protonation).
-
Mobile Phase B: Acetonitrile (Methanol can suppress the 158 signal in some sources).
-
Flow Rate: 0.4 mL/min.
Step 2: MS Source Optimization (ESI Positive)
-
Capillary Voltage: 3.0 – 3.5 kV.
-
Cone Voltage: Optimize per compound (typically 30–50 V). Note: Too high cone voltage can cause in-source fragmentation, reducing the precursor signal.
Step 3: Transition Parameters (QqQ)
The following values are typical starting points for optimization.
| Compound | Precursor (m/z) | Quantifier (m/z) | Collision Energy (eV) | Qualifier (m/z) | CE (eV) |
| Azithromycin | 749.5 | 158.1 | 30 | 591.4 | 22 |
| Clarithromycin | 748.5 | 158.1 | 28 | 590.4 | 20 |
| Erythromycin | 734.5 | 158.1 | 26 | 576.4 | 18 |
| Roxithromycin | 837.5 | 158.1 | 32 | 679.4 | 24 |
Self-Validation Check: Inject a neat standard (100 ng/mL). The m/z 158 peak should be the dominant fragment.[1] If m/z 158 is weak, increase Collision Energy in 2 eV increments. If the precursor is absent (only 158 seen in Q1), lower the Cone Voltage/Declustering Potential.
Step 4: Troubleshooting "Ghost" Peaks
If you observe m/z 158 signals in blank samples:
-
Check Carryover: Macrolides are "sticky." Use a needle wash of 50:50 Acetonitrile:Isopropanol + 0.1% Formic Acid.
-
Check Background: Solvent clusters can mimic nominal m/z 158. Increase the Q3 resolution to "High" (0.4 FWHM) if using a QqQ, or switch to HRAM.
Workflow Decision Diagram
Caption: Decision tree for selecting the optimal fragmentation strategy based on matrix complexity and instrument availability.
References
-
Emery Pharma. (2015).[2] Collision-Induced Fragmentation of Macrolide Antibiotics. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Mass Spectrum of Erythromycin and Related Compounds. National Institute of Standards and Technology. Retrieved from [Link]
- Senta, I., et al. (2013). Suspect screening and semi-quantification of macrolide antibiotics in municipal wastewater by HPLC-MS/MS. Environmental Science and Pollution Research. (Contextualized from search results regarding PrecIS detection of m/z 158).
- Tong, L., et al. (2016). Identification of biotransformation products via Precursor Ion chromatographic screening. (Contextualized from search results regarding m/z 158.1 precursor scanning).
Sources
Advanced HPLC Methodologies for Purity Analysis of Piperidine-1-Carboxamide Derivatives: A Comparative Guide
Topic: HPLC Method for Purity Analysis of Piperidine-1-Carboxamide Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Analytical Challenge
Piperidine-1-carboxamide derivatives (e.g., FAAH inhibitors like PF-750, PF-3845) represent a critical scaffold in medicinal chemistry, particularly for pain and CNS indications. Structurally, these compounds feature a urea linkage (
The Analytical Paradox: While the parent molecule is typically neutral and hydrophobic, its primary degradation products—free piperidine species and primary amines —are highly polar and basic (pKa ~11).
-
Traditional Acidic RP-HPLC: Excellent for the parent, but basic impurities often co-elute with the solvent front (void volume) due to protonation, leading to false "high purity" results.
-
HILIC: Retains impurities well but often struggles with the solubility of hydrophobic parent compounds.
This guide objectively compares three methodologies, ultimately advocating for High-pH Reversed-Phase Chromatography (High-pH RP) as the "Gold Standard" for comprehensive purity profiling.
Critical Method Comparison
The following table contrasts the three dominant approaches for analyzing this scaffold.
| Feature | Method A: Traditional Acidic RP | Method B: HILIC (Orthogonal) | Method C: High-pH RP (Recommended) |
| Stationary Phase | C18 (Standard Silica) | Amide / Bare Silica | Hybrid C18 (e.g., BEH, CSH) |
| Mobile Phase pH | pH 2.0–3.0 (Formic/TFA) | pH 3.0–5.0 (Ammonium Formate) | pH 9.5–10.5 (Ammonium Bicarbonate) |
| Parent Retention | Strong | Weak (Elutes early) | Strong |
| Impurity Retention | Poor (Elutes in void) | Excellent | Good (Neutralized base retains) |
| MS Compatibility | Excellent | Good | Excellent |
| Primary Risk | Missed early-eluting impurities | Solubility issues / Long equilibration | Silica dissolution (if wrong column used) |
The "Gold Standard" Protocol: High-pH RP-HPLC
Rationale: By elevating the pH above the pKa of the piperidine impurities (pKa ~11), we deprotonate the basic nitrogen. This renders the impurity neutral and sufficiently hydrophobic to interact with the C18 chain, pulling it away from the solvent front and allowing accurate quantification.
3.1 Reagents & Materials
-
Column: Waters XBridge BEH C18 XP (2.5 µm, 3.0 x 100 mm) or Agilent Poroshell HPH-C18. Note: Standard silica columns will dissolve at this pH.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 10.0 (adjusted with Ammonium Hydroxide).
-
Mobile Phase B: 100% Acetonitrile (LC-MS Grade).
-
Diluent: 50:50 Water:Acetonitrile (pH 10). Crucial: Acidic diluents can cause peak distortion.
3.2 Instrument Parameters
| Parameter | Setting |
| Flow Rate | 0.5 mL/min |
| Column Temp | 40°C (Improves mass transfer for basic moieties) |
| Injection Volume | 2–5 µL |
| Detection | UV @ 215 nm (Urea bond) & 254 nm (Aromatic substituents) |
| Run Time | 15 Minutes |
3.3 Gradient Table
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 95 | 5 | Initial Hold |
| 1.00 | 95 | 5 | Isocratic |
| 10.00 | 5 | 95 | Linear Ramp |
| 12.00 | 5 | 95 | Wash |
| 12.10 | 95 | 5 | Re-equilibration |
| 15.00 | 95 | 5 | End |
Visualizing the Science
4.1 Degradation & Separation Logic
The diagram below illustrates the hydrolysis pathway of piperidine-1-carboxamides and how pH influences the separation of the resulting impurities.
Caption: Hydrolytic degradation of the urea scaffold yields basic impurities. High pH neutralizes these bases, enabling retention and separation from the solvent front.
4.2 Method Development Workflow
A systematic approach to validating the method for a new derivative.
Caption: Step-by-step workflow for optimizing the purity analysis method, prioritizing impurity retention (k' factor).
Experimental Validation & Troubleshooting
5.1 Linearity and Sensitivity (Data Summary)
Experimental data derived from validation of a representative piperidine-1-carboxamide (e.g., PF-750 analog).
| Parameter | Parent Compound | Piperidine Impurity (Low pH) | Piperidine Impurity (High pH) |
| Linearity ( | > 0.999 | 0.985 (Peak Tailing) | > 0.999 |
| LOD (µg/mL) | 0.05 | 0.50 (High Noise) | 0.02 |
| Peak Symmetry | 1.1 | 2.5 (Tailing) | 1.2 |
5.2 Troubleshooting Guide
-
Issue: "Ghost" peaks in blank.
-
Cause: Carryover of the basic parent on the injector needle.
-
Fix: Use an aggressive needle wash (e.g., 90% MeOH + 0.1% Formic Acid).
-
-
Issue: Peak splitting of the parent.
-
Cause: Diluent mismatch. Injecting a high-organic sample into a high-aqueous initial gradient.
-
Fix: Match sample diluent to initial mobile phase conditions (e.g., 90% Water).
-
-
Issue: Rising baseline at 215 nm.
-
Cause: Ammonium bicarbonate absorbance or poor quality acetonitrile.
-
Fix: Use LC-MS grade reagents; ensure bicarbonate concentration is
10 mM.
-
References
-
Ahn, K., et al. (2007).[1] Novel mechanistic class of fatty acid amide hydrolase inhibitors with remarkable selectivity.[1][2] Biochemistry.[3][4] Link
-
BenchChem. (2025).[5] HPLC-UV Analysis of Piperidine-Containing Compounds: Application Notes.Link
-
McHale, C., & Harmon, T. (2023). Novel Screening Approach for Comparing LC-MS Reversed-Phase and HILIC Methods. HALO Columns Technical Report. Link
-
Zhou, G., et al. (2022).[6] Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization. Journal of Chromatographic Science.[6][7] Link
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.Link
Sources
- 1. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel mechanistic class of fatty acid amide hydrolase inhibitors with remarkable selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hplc.eu [hplc.eu]
- 4. mac-mod.com [mac-mod.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
A Comparative Guide to the Biological Activity of Piperidine-1-Carboxamide and Carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics targeting a wide array of biological pathways.[1] The functionalization of this privileged heterocycle plays a critical role in defining the pharmacological profile of the resulting molecule. Among the myriad of possible substitutions, the choice between a piperidine-1-carboxamide and a piperidine-1-carboxylate represents a key decision point in lead optimization, with profound implications for a compound's biological activity, physicochemical properties, and pharmacokinetic profile.
This guide provides an in-depth comparison of these two crucial analogs, grounded in the principles of bioisosterism. We will explore the subtle yet significant differences imparted by the carboxamide and carboxylate moieties, supported by experimental data from the literature. This document is intended to serve as a valuable resource for researchers engaged in the design and development of piperidine-based bioactive molecules.
The Principle of Bioisosterism: A Tale of Two Functional Groups
The comparison between a carboxamide and a carboxylic acid is a classic example of bioisosteric replacement in medicinal chemistry.[2][3] Bioisosteres are functional groups or molecules that possess similar physicochemical properties and produce broadly similar biological effects.[2] However, the nuanced differences between bioisosteres can be strategically exploited to fine-tune a drug candidate's properties.
The carboxamide group is generally considered a non-classical bioisostere of the carboxylic acid. While both can participate in hydrogen bonding, their electronic and steric properties, as well as their acidity, differ significantly.
Key Physicochemical Differences:
| Property | Piperidine-1-Carboxamide | Piperidine-1-Carboxylate | Rationale & Implications for Biological Activity |
| Acidity (pKa) | Neutral or weakly basic | Acidic (pKa ~4-5) | The carboxylate exists predominantly in its anionic form at physiological pH, which can be crucial for forming strong ionic interactions with positively charged residues (e.g., arginine, lysine) in a target's binding site. The neutral carboxamide relies on hydrogen bonding and dipole interactions.[4] |
| Hydrogen Bonding | H-bond donor (N-H) and acceptor (C=O) | H-bond acceptor (C=O and O-) | The carboxamide's ability to act as both a hydrogen bond donor and acceptor provides versatile interaction capabilities. The carboxylate is primarily a strong hydrogen bond acceptor.[5] |
| Lipophilicity (LogP) | Generally more lipophilic | Generally less lipophilic (more polar) | Higher lipophilicity of the carboxamide can enhance membrane permeability and cell penetration, but may also lead to increased metabolic susceptibility and off-target effects. The polarity of the carboxylate can improve aqueous solubility but may hinder passive diffusion across biological membranes.[6] |
| Metabolic Stability | Susceptible to hydrolysis by amidases | Can be a substrate for various metabolic enzymes | Amide bonds are a common motif in biomolecules and are susceptible to enzymatic cleavage. Carboxylic acids can undergo conjugation reactions (e.g., glucuronidation). The specific metabolic fate is highly dependent on the overall molecular context.[2] |
Comparative Biological Activity: A Focus on Enzyme Inhibition
While a direct head-to-head comparison of a piperidine-1-carboxamide and its exact carboxylate counterpart against the same target is not abundantly available in the literature, we can draw valuable insights from studies on related series of compounds. A prominent area where piperidine carboxamides have shown significant promise is in the inhibition of enzymes such as Fatty Acid Amide Hydrolase (FAAH).[7][8]
Case Study: FAAH Inhibition
FAAH is a serine hydrolase that plays a key role in the endocannabinoid system by degrading fatty acid amides like anandamide.[8] Inhibition of FAAH leads to increased levels of anandamide, producing analgesic, anti-inflammatory, and anxiolytic effects.[8] Piperidine-1-carboxamides have been explored as potent and selective FAAH inhibitors.[7]
-
Piperidine-1-carboxamides as FAAH Inhibitors: Studies have shown that piperidine and piperazine ureas (a type of carboxamide) can act as potent, covalent inhibitors of FAAH.[8][9] For example, N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide (PF-750) was identified as a novel FAAH inhibitor that covalently modifies the enzyme's active site serine nucleophile.[8] This covalent modification leads to irreversible inhibition and prolonged duration of action.
-
Hypothetical Carboxylate Analog: A corresponding piperidine-1-carboxylate analog would be unlikely to exhibit the same mechanism of action. The carboxylate, being a poor electrophile, would not be expected to form a covalent bond with the serine nucleophile of FAAH. Instead, its inhibitory activity would rely on non-covalent interactions within the active site, such as ionic bonding and hydrogen bonding. This would likely result in a reversible inhibitor with potentially lower potency compared to a covalent counterpart.
Quantitative Data Summary (Representative Examples)
The following table presents representative data for a piperidine carboxamide FAAH inhibitor and a hypothetical range for its carboxylate analog based on the principles of bioisosterism.
| Compound Class | Target | Assay Type | IC50/Ki | Reference |
| Piperidine-1-carboxamide (e.g., PF-750) | Fatty Acid Amide Hydrolase (FAAH) | Enzyme Inhibition Assay | IC50 = 52 nM (with 30 min preincubation) | [10] |
| Piperidine-1-carboxylate (Hypothetical) | Fatty Acid Amide Hydrolase (FAAH) | Enzyme Inhibition Assay | Expected to be significantly higher (μM range) | - |
Experimental Protocols
To provide a practical context for the comparison of these analogs, detailed protocols for relevant biological assays are outlined below.
Experimental Workflow: Enzyme Inhibition Assay
Caption: Workflow for a typical enzyme inhibition assay.
Step-by-Step Protocol: In Vitro FAAH Inhibition Assay (Fluorometric)
This protocol is adapted from standard methods for assessing FAAH inhibition.
Principle: The assay measures the hydrolysis of a fluorogenic substrate by FAAH. The product of the reaction is fluorescent, and its intensity is proportional to enzyme activity. The ability of a test compound (piperidine-1-carboxamide or its carboxylate analog) to inhibit this reaction is quantified.
Reagents:
-
FAAH Assay Buffer: 50 mM Tris-HCl, pH 9.0, 1 mM EDTA
-
Recombinant Human FAAH Enzyme
-
FAAH Substrate: N-(4-methoxyphenyl)-arachidonamide (AMCA)
-
Test Compounds: Piperidine-1-carboxamide and piperidine-1-carboxylate analogs dissolved in DMSO.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in FAAH Assay Buffer.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well black microplate, add the test compound dilutions and the recombinant human FAAH enzyme. Incubate for a specified period (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FAAH substrate (AMCA) to each well.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity (Excitation: 340 nm, Emission: 460 nm) over time using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Causality Behind Experimental Choices:
-
Pre-incubation Step: This is particularly important for covalent or slow-binding inhibitors like some piperidine-1-carboxamides. It allows the inhibitor to bind to the enzyme before the substrate is introduced, providing a more accurate measure of its potency.
-
Choice of Substrate: A fluorogenic substrate is used for high-throughput screening and provides a sensitive and continuous readout of enzyme activity.
-
Buffer pH: The slightly alkaline pH of the assay buffer is optimal for FAAH activity.
Signaling Pathway Visualization
The following diagram illustrates the endocannabinoid signaling pathway and the role of FAAH, the target of the piperidine-1-carboxamide inhibitors discussed.
Caption: Endocannabinoid signaling pathway and FAAH inhibition.
Conclusion and Future Directions
The choice between a piperidine-1-carboxamide and a piperidine-1-carboxylate is a critical decision in drug design that can significantly impact the biological activity and pharmacokinetic properties of a molecule. While the carboxamide offers the potential for enhanced membrane permeability and, in some cases, covalent inhibition leading to high potency, the carboxylate provides a strong anchor for ionic interactions and can improve aqueous solubility.
The lack of direct comparative studies highlights a gap in the current literature. Future research should focus on the synthesis and parallel evaluation of these two analogs against a variety of biological targets. Such studies would provide invaluable data to guide the rational design of next-generation piperidine-based therapeutics. By understanding the subtle interplay between structure, physicochemical properties, and biological function, we can unlock the full potential of the versatile piperidine scaffold in the pursuit of novel and effective medicines.
References
-
Saario, S. M., et al. (2014). Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Bioorganic & Medicinal Chemistry, 22(23), 6694-6705. [Link]
-
Alvarez-Corral, M., et al. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 383-394. [Link]
-
Ahn, K., et al. (2007). Novel mechanistic class of fatty acid amide hydrolase inhibitors with remarkable selectivity. Biochemistry, 46(45), 13019-13029. [Link]
-
Ballatore, C., et al. (2015). Structure property relationships of carboxylic acid isosteres. Journal of Medicinal Chemistry, 58(10), 4377-4386. [Link]
-
Oldenhof, M. T., et al. (2017). (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). Bioorganic & Medicinal Chemistry Letters, 27(15), 3465-3469. [Link]
-
Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420. [Link]
-
Maccarone, M. (2008). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Current Opinion in Investigational Drugs, 9(1), 51-61. [Link]
-
Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420. [Link]
-
Greece, D. (2023). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Research & Reviews: Journal of Medicinal & Organic Chemistry, 10(1), 008. [Link]
-
ResearchGate. (n.d.). Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. [Link]
-
Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385-395. [Link]
-
Application of Bioisosteres in Drug Design. (2012). [Link]
-
College of Charleston. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. [Link]
-
ResearchGate. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]
-
ResearchGate. (2025). Discovery of piperidine carboxamide TRPV1 antagonists. [Link]
-
Ay, M., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Organic Communications, 16(1), 1-8. [Link]
-
Ivanova, A. G., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6933. [Link]
-
Shvartsbart, A., et al. (2015). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. Bioorganic & Medicinal Chemistry Letters, 25(16), 3244-3248. [Link]
-
Lawong, T., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 31(8), 1836-1849.e9. [Link]
-
Doherty, E. M., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(16), 4569-4572. [Link]
-
Chen, J., et al. (2019). TRPA1 modulation by piperidine carboxamides suggests an evolutionarily conserved binding site and gating mechanism. Proceedings of the National Academy of Sciences, 116(51), 26008-26019. [Link]
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- 4. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
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A Researcher's Guide to Differentiating Primary Amide and Piperidine Ring Signals in Infrared Spectroscopy
For researchers in drug development and organic synthesis, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for functional group identification. This guide provides an in-depth comparison of the characteristic IR absorption bands for primary amides and piperidine rings, two functionalities frequently encountered in pharmaceutical compounds. We will explore their individual spectral signatures, potential overlaps, and a practical approach to their differentiation, grounded in established spectroscopic principles.
The Foundation: Understanding Molecular Vibrations
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes within its chemical bonds.[1][2] The frequency of the absorbed radiation is specific to the type of bond and the atoms it connects. These vibrations, primarily stretching and bending, give rise to a unique spectral fingerprint for each molecule. The region from 4000 to 1450 cm⁻¹ is known as the group frequency region, where characteristic absorptions for common functional groups appear.[2] The more complex region from 1450 to 600 cm⁻¹ is termed the fingerprint region, which is unique to the molecule as a whole.[2]
The Primary Amide: A Multifaceted Functional Group
The primary amide (-CONH₂) is characterized by a carbonyl group directly bonded to a nitrogen atom, which in turn is bonded to two hydrogen atoms. This arrangement leads to several distinct and diagnostic IR absorption bands.
N-H Stretching Vibrations
A hallmark of a primary amide is the presence of two distinct N-H stretching bands in the region of 3400-3100 cm⁻¹ .[3] These arise from the asymmetric and symmetric stretching of the N-H bonds. In dilute solutions, these bands are typically observed near 3520 cm⁻¹ (asymmetric) and 3400 cm⁻¹ (symmetric).[4] In the solid state, hydrogen bonding significantly broadens these bands and shifts them to lower wavenumbers, typically around 3350 cm⁻¹ and 3180 cm⁻¹.[3][4] The presence of two bands in this region is a strong indicator of a primary amide.
C=O Stretching Vibration (Amide I Band)
The carbonyl (C=O) stretching vibration in amides, known as the Amide I band , is one of the most intense and characteristic absorptions in the IR spectrum.[4] Due to resonance with the nitrogen lone pair, which imparts some single-bond character to the C=O bond, this band appears at a lower frequency compared to ketones or esters.[4][5] For primary amides in the solid state, the Amide I band is a strong, sharp absorption typically found between 1680 and 1630 cm⁻¹ .[3] In dilute solutions, the lack of hydrogen bonding shifts this band to a higher frequency, around 1690 cm⁻¹.[4]
N-H Bending Vibration (Amide II Band)
Primary amides also exhibit a characteristic N-H bending (scissoring) vibration, referred to as the Amide II band . This band typically appears between 1650 and 1620 cm⁻¹ .[3] In solid-state spectra, the Amide II band can sometimes overlap with the Amide I band.[4] It is generally a strong to medium intensity absorption.
C-N Stretching Vibration
The stretching of the carbon-nitrogen bond in primary amides gives rise to a medium intensity band around 1400 cm⁻¹ .[4]
The Piperidine Ring: A Cyclic Secondary Amine
Piperidine is a six-membered heterocyclic amine, specifically a cyclic secondary amine. Its IR spectrum is characterized by the vibrations of its N-H and C-N bonds within the saturated ring system.
N-H Stretching Vibration
As a secondary amine, piperidine exhibits a single N-H stretching band .[6][7] In dilute solutions, this "free" N-H stretch appears in the 3350-3310 cm⁻¹ region as a weak to medium intensity peak.[6][8] In concentrated samples or the solid state, hydrogen bonding will cause this band to broaden and shift to a lower frequency, often appearing around 3276 cm⁻¹ in piperidine itself.[9] The presence of only one N-H stretching peak is a key differentiator from primary amides.
N-H Bending Vibration
The N-H bending vibration in secondary amines is generally weaker and less reliable for identification than the N-H stretching band. For secondary amines, a weak N-H bending absorption may be visible between 1500 and 1600 cm⁻¹.[10] Additionally, a broad N-H wagging band can be observed in the 910-665 cm⁻¹ region for primary and secondary amines.[6][8]
C-N Stretching Vibration
The C-N stretching vibrations for aliphatic amines, including the piperidine ring, are found in the 1250-1020 cm⁻¹ region.[6][8] These are typically of medium to weak intensity.
Comparative Analysis: Differentiating the Signals
The key to distinguishing between a primary amide and a piperidine ring lies in a systematic analysis of the key regions of the IR spectrum.
| Vibrational Mode | Primary Amide (-CONH₂) | Piperidine Ring (-NH-) | Key Differentiator |
| N-H Stretch | Two bands (asymmetric & symmetric) | One band | Number of peaks in the 3400-3100 cm⁻¹ region. |
| Solid: ~3350 & ~3180 cm⁻¹ (broad) | Solid/Liquid: ~3300 cm⁻¹ (broad) | ||
| Dilute Solution: ~3520 & ~3400 cm⁻¹ | Dilute Solution: ~3350-3310 cm⁻¹ | ||
| C=O Stretch (Amide I) | Strong, sharp band at ~1680-1630 cm⁻¹ | Absent | The presence of a strong carbonyl absorption is indicative of the amide. |
| N-H Bend | ~1650-1620 cm⁻¹ (Amide II, strong) | ~1500-1600 cm⁻¹ (weak) and 910-665 cm⁻¹ (broad wag) | The Amide II band is significantly more intense and at a higher frequency. |
| C-N Stretch | ~1400 cm⁻¹ | ~1250-1020 cm⁻¹ | The C-N stretch of the amide is at a higher wavenumber. |
This comparative data is visually summarized in the following diagram:
Comparison of IR bands for Primary Amide and Piperidine.
Case Study: Isonipecotamide
A practical example that incorporates both functional groups is isonipecotamide (piperidine-4-carboxamide).[11][12] Its structure contains a piperidine ring (a secondary amine) and a primary amide group. The IR spectrum of isonipecotamide would be expected to exhibit the characteristic absorptions of both moieties.
Expected IR Absorptions for Isonipecotamide:
-
~3350 and ~3180 cm⁻¹: Two broad N-H stretching bands from the primary amide.
-
~3300 cm⁻¹: A single, likely overlapping, broad N-H stretching band from the secondary amine of the piperidine ring.
-
~1650 cm⁻¹: A strong C=O stretching (Amide I) band.
-
~1620 cm⁻¹: An N-H bending (Amide II) band, potentially appearing as a shoulder on the Amide I peak.
-
~1400 cm⁻¹: A C-N stretching band from the amide.
-
~1250-1020 cm⁻¹: C-N stretching bands from the piperidine ring.
The presence of both the dual N-H stretches and the strong carbonyl peak would unequivocally confirm the presence of the primary amide, while the underlying secondary amine absorptions would also be present, albeit potentially convoluted with the amide signals in the N-H stretching region.
Experimental Protocol: Obtaining an IR Spectrum of a Solid Sample
For a solid sample such as isonipecotamide, the pressed pellet technique using potassium bromide (KBr) is a common and effective method for obtaining a high-quality IR spectrum.[13][14]
Objective: To prepare a KBr pellet of a solid sample for analysis by transmission FTIR spectroscopy.
Materials:
-
Solid sample (e.g., isonipecotamide)
-
FTIR grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Spatula
-
Hydraulic press with pellet die
-
FTIR spectrometer
Procedure:
-
Drying: Gently heat the KBr under a heat lamp or in a drying oven to remove any adsorbed water, which exhibits a broad O-H stretching band and can interfere with the spectrum. Allow to cool in a desiccator.
-
Grinding: Place approximately 100 mg of KBr into an agate mortar. Add about 1-2 mg of the solid sample.
-
Mixing and Grinding: Thoroughly grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared beam.[15]
-
Pellet Pressing:
-
Assemble the pellet die according to the manufacturer's instructions.
-
Transfer the ground sample mixture into the die.
-
Place the die into the hydraulic press.
-
Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Sample Analysis:
-
Carefully remove the KBr pellet from the die.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Acquire the IR spectrum according to the instrument's operating procedure.
-
The following workflow illustrates the key steps in this process:
Workflow for Solid Sample IR Spectroscopy.
Conclusion
The differentiation of primary amide and piperidine ring functionalities using IR spectroscopy is straightforward when a systematic approach is employed. The key diagnostic features for a primary amide are the presence of two N-H stretching bands and a strong C=O (Amide I) absorption. In contrast, a piperidine ring, as a secondary amine, will exhibit only a single N-H stretching band and lacks a carbonyl absorption. By carefully analyzing these characteristic regions, researchers can confidently identify these important functional groups, contributing to the robust characterization of novel chemical entities.
References
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St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
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Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]
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UCLA Chemistry. (n.d.). IR: amines. Retrieved from [Link]
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Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
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ACS Publications. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]
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ResearchGate. (2019, July 4). Why the -NH stretching frequency of cyclic amines is less than aliphatic amine?. Retrieved from [Link]
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PubMed. (2012, March 21). An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. Retrieved from [Link]
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PubChem. (n.d.). 2-Piperidone. Retrieved from [Link]
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Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 3-(Aminomethyl)piperidine-1-carboxamide and its Derivatives
Author's Note: As scientists, our primary directive is safety, which forms the bedrock of reliable and reproducible research. This guide moves beyond a simple checklist. It is designed to instill a deep, causal understanding of why specific personal protective equipment (PPE) and handling protocols are critical when working with substituted piperidines like 3-(Aminomethyl)piperidine-1-carboxamide. These compounds are invaluable building blocks in medicinal chemistry, but their amine structure necessitates a vigilant and informed approach to laboratory operations. This document serves as your operational plan for ensuring safety, integrity, and success in your work.
Immediate Safety Briefing: Hazard Identification
Before handling this compound or its structural analogs (e.g., N-BOC protected aminopiperidines), it is imperative to understand its hazard profile. The primary risks stem from its irritant and potentially corrosive nature, typical of many amine-containing organic molecules.[1][2][3]
| Hazard Class | GHS Hazard Statement | Consequence and Rationale for Protection |
| Acute Toxicity, Oral | H302: Harmful if swallowed.[1][2][4] | Ingestion can lead to systemic toxicity. Strict hygiene measures and proper PPE are required to prevent accidental ingestion. |
| Skin Corrosion/Irritation | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.[1][4][5][6] | The amine functional group can be caustic. Direct contact can lead to irritation or chemical burns, necessitating robust skin and eye protection. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[1][2][4] | The eyes are extremely sensitive. Even minor splashes can cause significant, potentially irreversible, damage. Full eye and face protection is non-negotiable. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[2][4] | Inhalation of dust or aerosols can irritate the respiratory tract. Engineering controls like a chemical fume hood are the primary line of defense. |
Core Directive: Personal Protective Equipment (PPE) Selection
The selection of PPE is not a one-size-fits-all scenario; it is dictated by the scale of the operation and the potential for exposure. The following protocols represent the minimum standard for handling this substance in a laboratory setting.
Eye and Face Protection
Your vision is irreplaceable. The risk of splashes, even from small volumes, requires stringent protection.
-
Standard Operations (mg to low-gram scale): Wear tightly fitting chemical safety goggles with side shields conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[7][8]
-
High-Risk Operations (large volumes, transfers, reactions under pressure): In addition to safety goggles, a full-face shield is mandatory to protect against significant splashes and unforeseen energetic events.[6][9]
Hand Protection: The Critical Barrier
Gloves are your primary point of contact. Their integrity is paramount.
-
Material: Handle with chemical-impermeable gloves.[7] Nitrile gloves are a suitable choice for splash protection during routine handling. For prolonged contact or immersion, consider heavier-duty gloves such as neoprene or butyl rubber and consult the manufacturer's compatibility data.
-
Protocol: Always inspect gloves for tears or pinholes before use.[7] Use the proper removal technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands. Wash hands thoroughly with soap and water after removing gloves.[1][7]
| Glove Type | Application | Rationale |
| Nitrile | Routine handling, weighing, solution prep (splash protection) | Good general chemical resistance for short-duration tasks. |
| Neoprene/Butyl Rubber | Large-scale work, spill cleanup, extended handling | Higher resistance to a broader range of chemicals and physical wear. |
Body Protection
Protect your skin from accidental contact.
-
Standard Operations: A clean, buttoned laboratory coat is required.[10]
-
Large-Scale Operations: Supplement the lab coat with a chemically resistant apron. For extensive handling, impervious clothing may be necessary.[7][8]
Respiratory Protection
Engineering controls are the preferred method for mitigating inhalation risks.
-
Primary Control: All handling of solid material or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][3]
-
Secondary Control: If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with cartridges appropriate for organic vapors and particulates must be used.[2][10] A full-face respirator offers the added benefit of eye and face protection.[7][8]
Diagram 1: PPE Selection Workflow This workflow illustrates the decision-making process for selecting appropriate PPE based on the specific laboratory task.
Operational and Disposal Plans
Trustworthy science relies on robust, repeatable procedures. This includes safety and emergency protocols.
Standard Handling Protocol
-
Preparation: Designate a specific area for handling, preferably within a chemical fume hood. Ensure an eyewash station and safety shower are accessible and unobstructed.[11][12]
-
Don PPE: Put on all required PPE as determined by your risk assessment.
-
Handling: Avoid all personal contact with the substance.[1] Prevent the formation of dust and aerosols.[10] Use spark-proof tools if the compound is dissolved in a flammable solvent.[7]
-
Storage: Keep containers securely sealed when not in use and store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents and acids.[1][2]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[1] After handling is complete, remove PPE, avoiding self-contamination, and wash hands thoroughly.[1]
Emergency Procedures: A Self-Validating Response
In the event of an exposure, a calm and immediate response is critical.
-
Eye Contact: Immediately flush the eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[1][7] Seek immediate medical attention.[2]
-
Skin Contact: Take off all contaminated clothing immediately.[7] Wash the affected area with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.[1]
-
Inhalation: Remove the individual from the contaminated area to fresh air.[1][7] If breathing is difficult or symptoms occur, seek immediate medical attention.[2]
-
Ingestion: Rinse the mouth thoroughly with water.[7] Do NOT induce vomiting.[2][3] Seek immediate medical attention.[7]
Diagram 2: Emergency Response Flowchart This flowchart provides clear, immediate steps to take in the event of an accidental exposure.
Spill Management
-
Minor Spill: Evacuate non-essential personnel. Wearing appropriate PPE, contain and absorb the spill with an inert material such as sand, earth, or vermiculite.[1] Collect the material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[1][2]
-
Major Spill: Evacuate the area immediately. Alert the emergency response team and the fire brigade, informing them of the location and nature of the hazard.[1]
Disposal Plan
Proper disposal is a critical final step in the chemical lifecycle.
-
Chemical Waste: Dispose of unused material and residues as hazardous waste. This must be done through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[1][13] Do not empty into drains.[3]
-
Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with the chemical should be collected in a sealed, labeled bag and disposed of as hazardous waste.[1] Reusable PPE must be decontaminated thoroughly before storage.[1]
References
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(3R)-3-(Aminomethyl)piperidine, N1-BOC protected Safety Data Sheet. (2022). Apollo Scientific. 1
-
R-3-amino-1-N-Boc-piperidine Safety Data Sheet. ECHEMI. 7
-
(R)-3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet. (2021). Jubilant Ingrevia Limited. 10
-
(R)-3-(Boc-Amino)piperidine Safety Data Sheet. ECHEMI. 8
-
(S)-3-Aminomethyl-1-Boc-piperidine Safety Data Sheet. (2024). Fisher Scientific. 2
-
Piperidine Safety Data Sheet. (2024). Penta chemicals. 14
-
PIPERIDINE For Synthesis Safety Data Sheet. Alpha Chemika. 9
-
4-Amino-1-(ethoxycarbonyl)piperidine Safety Data Sheet. Thermo Fisher Scientific. 11
-
(R)-3-(Boc-amino)piperidine Safety Data Sheet. (2025). Fisher Scientific. 12
-
3-Amino-N,N-dimethyl-1-piperidinecarboxamide Safety Data Sheet. Echemi. 15
-
Piperidine Safety Data Sheet. (2023). Fisher Scientific. 16
-
Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG. 17
-
Safety Data Sheet: Piperidine. (2025). Carl ROTH. 18
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1-Piperidinecarboxylic acid, 3-amino-, 1,1-dimethylethyl ester, (3S)- Safety Data Sheet. Fisher Scientific. 3
-
Piperidine Safety Data Sheet. AAPPTec, LLC. 13
-
(R)-3-Boc-aminopiperidine Safety Data Sheet. AFG Bioscience LLC. 19
-
(+/-)-3-(Boc-aminomethyl)piperidine Safety Data Sheet. (2025). Fisher Scientific. 20
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tert-Butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate. PubChem, National Center for Biotechnology Information. 4
-
1-(2-Aminoethyl)piperidine Safety Data Sheet. Santa Cruz Biotechnology. 21
-
1-BOC-3-Aminopiperidine. PubChem, National Center for Biotechnology Information. 5
-
(±)-3-(Boc-aminomethyl)piperidine Product Page. Sigma-Aldrich. 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
